molecular formula C53H71N9O15S B15601659 BC264

BC264

Número de catálogo: B15601659
Peso molecular: 1106.2 g/mol
Clave InChI: LEXXPLMUWFLNAN-OZUMUDGSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a selective CCK-B agonist;  do not confuse with pBC 264 (propionyl-BC 264)

Propiedades

Fórmula molecular

C53H71N9O15S

Peso molecular

1106.2 g/mol

Nombre IUPAC

(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C53H71N9O15S/c1-7-9-20-42(62(6)51(71)41(56-45(64)30-43(54)63)28-34-31-55-37-19-15-14-18-36(34)37)50(70)58-40(29-46(65)66)47(67)57-38(26-32-16-12-11-13-17-32)48(68)60-44(21-10-8-2)61-49(69)39(59-52(72)76-53(3,4)5)27-33-22-24-35(25-23-33)77-78(73,74)75/h11-19,22-25,31,38-42,44,55H,7-10,20-21,26-30H2,1-6H3,(H2,54,63)(H,56,64)(H,57,67)(H,58,70)(H,59,72)(H,60,68)(H,61,69)(H,65,66)(H,73,74,75)/t38-,39-,40-,41-,42-,44-/m0/s1

Clave InChI

LEXXPLMUWFLNAN-OZUMUDGSSA-N

Origen del producto

United States

Foundational & Exploratory

The Dual-Faceted Role of BC264 in the Nucleus Accumbens: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the complex mechanism of action of BC264, a potent and selective cholecystokinin (B1591339) B (CCK-B) receptor agonist, within the nucleus accumbens. By integrating findings from neurochemical, pharmacological, and behavioral studies, this document provides a comprehensive overview of this compound's interaction with the mesolimbic dopamine (B1211576) system, its downstream signaling effects, and the experimental methodologies used to elucidate these pathways.

Executive Summary

This compound exerts a significant modulatory effect on the dopaminergic system within the nucleus accumbens, a critical brain region for motivation, reward, and attention. Its primary molecular target is the CCK-B receptor, a Gq-protein coupled receptor. The functional outcome of this compound administration is a complex, dose- and location-dependent modulation of dopamine release, which is critically dependent on an interaction with the dopamine D2 receptor. Systemic administration of low doses of this compound has been shown to increase extracellular dopamine levels, facilitating behaviors related to motivation and attention without inducing anxiety. This action is mediated through a synergistic relationship with the dopaminergic system, particularly involving D2 receptors in the anterior nucleus accumbens.

Core Mechanism of Action

This compound is a selective agonist for the CCK-B receptor. The prevailing evidence indicates that the CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Activation of this receptor by this compound initiates a canonical intracellular signaling cascade.

CCK-B Receptor Signaling Cascade

Upon binding of this compound, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The concurrent elevation of DAG and intracellular Ca2+ activates Protein Kinase C (PKC), which can then phosphorylate a variety of intracellular proteins, including ion channels, to modulate neuronal excitability.

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCKB_R CCK-B Receptor This compound->CCKB_R Binds G_protein Gq Protein CCKB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Phosphorylation Protein Phosphorylation PKC->Phosphorylation Leads to

Caption: Canonical Gq signaling pathway of the CCK-B receptor.
Interaction with the Dopaminergic System

The effects of this compound in the nucleus accumbens are inextricably linked to the dopamine system. Behavioral studies have demonstrated that the pro-motivational effects of systemic this compound are blocked by antagonists of both D1 and D2 dopamine receptors.[1][2] More specifically, the cognitive-enhancing effects are completely suppressed by the D2 antagonist sulpiride, administered either systemically or directly into the anterior nucleus accumbens.[3][4]

This suggests a functional interaction between the CCK-B and D2 receptors. The D2 receptor is a Gi/o-coupled receptor, which, upon activation, typically inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channels (e.g., activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type calcium channels) to reduce neuronal excitability and neurotransmitter release.

The interaction between CCK-B and D2 receptors is thought to occur via a presynaptic mechanism.[3] One proposed mechanism is the formation of CCK-B/D2 receptor heteromers, where the activation of the CCK-B protomer allosterically modulates the D2 protomer, reducing its affinity for dopamine.[5][6] This would effectively "brake" the inhibitory feedback loop of the D2 autoreceptor, leading to an increase in dopamine release.

Receptor_Interaction cluster_presynaptic Presynaptic Dopamine Terminal This compound This compound CCKB_R CCK-B Receptor (Gq) This compound->CCKB_R Activates D2_R Dopamine D2 Autoreceptor (Gi/o) CCKB_R->D2_R Modulates Affinity (-) DA_Release Dopamine Release D2_R->DA_Release Inhibits DA_Vesicle Dopamine Vesicle DA_Vesicle->DA_Release

Caption: Hypothesized presynaptic interaction between CCK-B and D2 receptors.
Dose-Dependent Effects on Dopamine Release

The effect of this compound on dopamine release is notably complex. While systemic administration increases extracellular dopamine, direct perfusion of this compound into the anterior nucleus accumbens has yielded conflicting results. One study reported a reduction in dopamine with 10⁻⁴ M this compound, while another found an increase with pharmacologically active doses.[1][7]

This discrepancy may be explained by the existence of two CCK-B receptor subsites, B1 and B2.[3] It is proposed that activation of the B1 subsite stimulates dopamine release, while activation of the B2 subsite inhibits it. This compound has a similar affinity for both subsites. Therefore, at low concentrations (e.g., 20 nM in vitro), this compound may preferentially activate the inhibitory B2 pathway, whereas at higher concentrations (e.g., 1 µM in vitro), the stimulatory B1 pathway may dominate, resulting in a net increase in dopamine release.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating this compound.

Table 1: In Vivo Dosages and Administration Routes

Compound Dosage Administration Route Species Cited Effect Reference(s)
This compound µg/kg range Intraperitoneal (i.p.) Rat Increased locomotion, motivation, and attention [1][2]
This compound 0.3 µg/kg Intraperitoneal (i.p.) Rat Improved spatial recognition memory [3][4]
This compound 8, 16, 32 µg/kg Intraperitoneal (i.p.) Rat Increased waking at 8 µg/kg [8]
This compound 0.3 - 1.0 nmol Intra-N. Accumbens Rat Reduced spontaneous alternation [9]
This compound 10⁻⁴ M (350 pmol) Intra-N. Accumbens Perfusion Rat Reduced extracellular dopamine [7]
Sulpiride 50 or 100 mg/kg Intraperitoneal (i.p.) Rat Blocked behavioral effects of this compound [1][2]
Sulpiride 2.5 ng/µl Intra-N. Accumbens Rat Blocked cognitive-enhancing effect of this compound [3][4]
SCH23390 25 µg/kg Intraperitoneal (i.p.) Rat Blocked behavioral effects of this compound [1][2]

| L-365,260 | Not specified | Intraperitoneal (i.p.) | Rat | Blocked behavioral effects of this compound |[1][2] |

Table 2: Neurochemical and Binding Affinity Data

Parameter Value Compound Species/System Method Reference(s)
Dopamine (DA) Increase Up to 170% of baseline This compound (systemic) Rat (N. Accumbens) In Vivo Microdialysis [1]
DOPAC Increase Up to 150% of baseline This compound (systemic) Rat (N. Accumbens) In Vivo Microdialysis Not explicitly stated, but implied with DA increase
HVA Increase Significant increase This compound (systemic) Rat (N. Accumbens) In Vivo Microdialysis [1]
In Vitro DA Release Inhibition This compound (20 nM) Rat (N. Accumbens Slices) K⁺-Evoked Release Assay [3]
In Vitro DA Release Stimulation This compound (1 µM) Rat (N. Accumbens Slices) K⁺-Evoked Release Assay [3]
In Vivo Binding (ID₅₀) 43 pmol pthis compound Mouse (i.c.v.) Radioligand Binding [10]

| Receptor Occupancy (ED₅₀) | 25 pmol | [³H]pthis compound | Mouse (i.c.v.) | Radioligand Binding |[10] |

Experimental Protocols

The following sections detail the methodologies employed in the cited research.

In Vivo Microdialysis

This technique is used to measure extracellular concentrations of neurotransmitters in the brains of freely moving animals.

  • Subjects: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted, targeting the anterior nucleus accumbens. The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Probe: A microdialysis probe (e.g., CMA/12) with a 1-4 mm semi-permeable membrane (PES, 20-100 kDa MWCO) is inserted through the guide cannula on the day of the experiment.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate, typically between 1.0 and 2.0 µl/min, using a microsyringe pump.

  • Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent monoamine degradation.

  • Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Microdialysis_Workflow cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion (1-2 µl/min) Probe_Insertion->Perfusion Drug_Admin This compound Administration (e.g., i.p.) Perfusion->Drug_Admin Sampling Dialysate Collection (20 min intervals) Drug_Admin->Sampling HPLC HPLC Separation Sampling->HPLC ECD Electrochemical Detection HPLC->ECD Quantification Data Quantification ECD->Quantification

Caption: General workflow for an in vivo microdialysis experiment.
HPLC-ECD Analysis of Microdialysate

  • System: An HPLC system equipped with a refrigerated autosampler, a reverse-phase C18 column, and an electrochemical detector.

  • Mobile Phase: A buffered aqueous-organic solution (e.g., sodium phosphate (B84403) and citric acid buffer containing an ion-pairing agent like octane (B31449) sulfonic acid and a solvent like methanol (B129727) or acetonitrile), filtered and degassed.

  • Separation: A small volume of the dialysate (e.g., 20 µl) is injected onto the column. The components are separated based on their affinity for the stationary phase.

  • Detection: As the analytes elute from the column, they pass over an electrode held at a specific oxidative potential (e.g., +0.65 V). Dopamine and its metabolites are electroactive and undergo oxidation, generating a current that is proportional to their concentration.

  • Quantification: The concentration of each analyte is determined by comparing its peak height or area to those of known standards.

Behavioral Assays
  • Spontaneous Alternation (Y-Maze): This task assesses spatial working memory. A rat is placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded. A high rate of alternation (visiting a different arm on each of the last three entries) is indicative of normal cognitive function. This compound has been shown to improve performance in this task.[1]

  • Open Field Test: This test measures general locomotor activity and exploratory behavior. An animal is placed in an open, novel arena, and its movements are tracked. Parameters such as distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded. This compound increases locomotion and rearing.[1]

Conclusion and Future Directions

The CCK-B agonist this compound acts as a sophisticated modulator of dopamine signaling in the nucleus accumbens. Its mechanism is not a simple stimulation of dopamine release but rather a nuanced process involving the activation of Gq-coupled CCK-B receptors that, in turn, interact with the inhibitory Gi/o-coupled D2 autoreceptors. This interaction likely involves allosteric modulation within receptor heteromers, leading to a disinhibition of dopamine terminals and enhanced neurotransmitter release, particularly under conditions of systemic administration.

Future research should focus on definitively characterizing the existence and stoichiometry of CCK-B/D2 heteromers in nucleus accumbens dopamine terminals. Elucidating the precise downstream signaling crosstalk between the Gq and Gi/o pathways in this context will be crucial. Furthermore, exploring the differential roles of the B1 and B2 CCK-B receptor subsites could pave the way for the development of more targeted agonists with potentially greater therapeutic efficacy and fewer off-target effects for disorders involving dysregulated motivation and attention.

References

What is the chemical structure of BC264?

Author: BenchChem Technical Support Team. Date: December 2025

BC264 is a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological roles of the CCK-B receptor in the central nervous system and periphery. This guide provides a comprehensive overview of its chemical structure, mechanism of action, signaling pathways, and a summary of key experimental findings for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is a modified heptapeptide. Its primary structure is defined by the following amino acid sequence with specific modifications:

Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2

The key components of its structure are:

  • Boc: A tert-butyloxycarbonyl protecting group at the N-terminus.

  • Tyr(SO3H): A sulfated tyrosine residue, which is crucial for its high affinity to the CCK-B receptor.

  • gNle: A norleucine residue.

  • mGly: A glycine (B1666218) residue.

  • Trp: A tryptophan residue.

  • (NMe)Nle: An N-methylated norleucine residue.

  • Asp: An aspartic acid residue.

  • Phe-NH2: A C-terminally amidated phenylalanine residue.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the CCK-B receptor.[1][2] The CCK-B receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1][2] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of associated G proteins and the initiation of downstream intracellular signaling cascades.[2]

Signaling Pathway of this compound via the CCK-B Receptor

The activation of the CCK-B receptor by this compound initiates a signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in regulating cellular processes like proliferation, differentiation, and survival.[3]

BC264_Signaling_Pathway This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR binds & activates G_protein Gq/11 CCKBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade activates Cellular_Response Cellular Responses (Proliferation, etc.) MAPK_Cascade->Cellular_Response leads to

Caption: Signaling pathway of this compound via the CCK-B receptor.

Preclinical Data and Experimental Findings

Preclinical studies, primarily in rats, have demonstrated a range of behavioral and neurochemical effects of this compound.

Effects on Anxiety and Fear

This compound has been shown to influence fear and anxiety-related behaviors. In a study involving PVG hooded rats, higher doses of this compound (15 or 30 µg/kg) significantly decreased freezing behavior during an initial exposure to a cat, a model of predatory fear.[4] Lower doses (0.1-1 µg/kg), however, did not produce this effect.[4]

Effects on Sleep and Wakefulness

The role of CCK-B receptors in sleep regulation has been investigated using this compound. In fasted rats, a dose of 8 µg/kg of this compound administered intraperitoneally led to a significant increase in waking time during the second two hours of recording, without affecting slow-wave sleep.[5]

Quantitative Data Summary

ParameterAnimal ModelDoses AdministeredKey FindingsStatistical Significance
Predatory Fear FreezingPVG Hooded Rats0.1-30 µg/kgDoses of 15 and 30 µg/kg decreased freezing behavior.[4]p < 0.001
Sleep-Wake CycleFasted Rats8, 16, 32 µg/kg8 µg/kg increased waking time in the second 120 minutes of recording.[5]Significant

Experimental Protocols

Predatory Fear Freezing Model in Rats

This protocol is designed to assess fear and anxiety-like behaviors in rodents in response to a natural predator.

  • Animals: PVG hooded rats are used in these experiments.[4]

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered to the rats at varying doses (e.g., 0.1, 1, 15, and 30 µg/kg).[4] The route of administration is typically intraperitoneal (i.p.).

  • Experimental Apparatus: A test arena is used where the rat is exposed to a cat.

  • Procedure:

    • Rats are habituated to the experimental room.

    • Following drug administration, each rat is placed in the test arena for a set duration (e.g., 20 minutes) in the presence of a cat.[4]

    • The behavior of the rat is recorded, and the percentage of time spent freezing is quantified. Freezing is defined as the complete absence of movement except for that required for respiration.

  • Data Analysis: The mean percentage of freezing time is calculated for each dosage group and compared to a control group that received the vehicle.[4] Statistical analysis, such as ANOVA, is used to determine significant differences between groups.

Sleep and EEG Analysis in Rats

This protocol is used to evaluate the effects of a substance on the sleep-wake cycle.

  • Animals: Fasted rats are used to control for metabolic influences on sleep.[5]

  • Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, which define sleep stages.

  • Drug Administration: this compound is administered intraperitoneally at different doses (e.g., 8, 16, and 32 µg/kg).[5]

  • Procedure:

    • After a recovery period from surgery, rats are habituated to the recording chamber.

    • On the day of the experiment, this compound or vehicle is administered at the beginning of the recording session.

    • EEG and EMG data are continuously recorded for a specified period (e.g., several hours).

  • Data Analysis: The recorded data is scored to identify different sleep stages (waking, slow-wave sleep, REM sleep). The duration and latency of each stage are quantified and compared between the drug-treated and control groups to identify significant effects.[5]

References

The BC264 Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BC264 peptide has emerged as a significant research tool in the field of neuroscience, primarily due to its potent and selective agonist activity at the cholecystokinin (B1591339) B (CCK-B) receptor. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, with a focus on its mechanism of action and its effects on key neurological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of CCK-B receptor modulation.

Discovery and Structure

The this compound peptide was developed as a selective and potent agonist for the CCK-B receptor. Its amino acid sequence is Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2[1]. The discovery of this compound was part of a broader effort to understand the physiological roles of CCK receptors and to develop tools to modulate their activity for therapeutic purposes.

Chemical Synthesis

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides of a defined sequence. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the format of a traditional laboratory manual, the general principles of SPPS using Boc (tert-butyloxycarbonyl) chemistry are well-established and would be applied.

General Solid-Phase Peptide Synthesis Protocol (Boc Chemistry)

The synthesis of a peptide like this compound involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

1. Resin Selection and Preparation:

  • A suitable resin, such as a Merrifield resin, is chosen.

  • The first amino acid, Phenylalanine (Phe), is attached to the resin.

2. Deprotection:

  • The Boc protecting group on the N-terminus of the attached amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

3. Neutralization:

  • The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA).

4. Coupling:

  • The next Boc-protected amino acid in the sequence (Aspartic Acid - Asp) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin, forming a new peptide bond.

5. Repetition:

  • Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence: Norleucine (Nle), Tryptophan (Trp), N-methyl-Norleucine ((NMe)Nle), Glycine (Gly), gamma-Norleucine (gNle), and sulfated Tyrosine (Tyr(SO3H)).

6. Cleavage:

  • Once the full peptide chain is assembled, it is cleaved from the resin support using a strong acid, such as hydrofluoric acid (HF).

7. Purification and Characterization:

  • The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Mechanism of Action: CCK-B Receptor Signaling

This compound exerts its biological effects by binding to and activating the CCK-B receptor, a G-protein coupled receptor (GPCR) found predominantly in the central nervous system. Upon activation, the CCK-B receptor initiates a cascade of intracellular signaling events.

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds and Activates Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Dopamine_release Dopamine (B1211576) Release PKC->Dopamine_release Leads to

Caption: CCK-B Receptor Signaling Pathway Activated by this compound.

Experimental Data

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Receptor Binding Affinity
LigandReceptorBinding Affinity (IC50)
This compoundCCK-B0.2 nM[2]
Table 2: In Vivo Neurochemical Effects
TreatmentBrain RegionNeurotransmitterPercent Change from Baseline
This compound (i.p.)Nucleus AccumbensDopamineIncreased extracellular levels

Note: Specific percentage increase data for dopamine release was not available in the searched literature, but studies consistently report a significant increase.

Table 3: Behavioral Effects in Rodent Models
ExperimentAnimal ModelTreatmentKey Finding
Y-MazeRatThis compound (i.p.)Improved spontaneous alternation
Elevated Plus MazeRatThis compound (i.p.)Devoid of anxiogenic properties

Note: Specific quantitative data for the Y-maze (e.g., percentage of spontaneous alternation) and the elevated plus maze (e.g., time in open arms) were not consistently reported in a format suitable for direct comparison in the searched literature.

Experimental Protocols

Y-Maze Spontaneous Alternation Test

This test is used to assess spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • A rodent is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

  • The sequence of arm entries is recorded.

  • A "spontaneous alternation" is defined as consecutive entries into all three different arms.

  • The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

Elevated Plus Maze Test

This test is used to assess anxiety-like behavior.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • A rodent is placed in the center of the maze, facing an open arm.

  • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

  • The time spent in the open arms versus the closed arms is recorded.

  • A decrease in the time spent in the open arms is indicative of anxiety-like behavior.

Experimental Workflows

Workflow for Peptide Synthesis and Purification

Peptide_Synthesis_Workflow Resin Select & Prepare Resin SPPS Solid-Phase Peptide Synthesis (Automated or Manual) Resin->SPPS Cleavage Cleave Peptide from Resin SPPS->Cleavage Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification Characterization Characterize Final Product (Mass Spec, Amino Acid Analysis) Purification->Characterization Final_Product Pure this compound Peptide Characterization->Final_Product

Caption: General workflow for the synthesis and purification of the this compound peptide.

Workflow for In Vivo Behavioral Testing

Behavioral_Testing_Workflow Animal_Prep Animal Acclimation & Habituation Drug_Admin Administer this compound or Vehicle (e.g., i.p. injection) Animal_Prep->Drug_Admin Behavioral_Test Perform Behavioral Assay (Y-Maze or Elevated Plus Maze) Drug_Admin->Behavioral_Test Data_Acq Record Behavioral Data (Video Tracking) Behavioral_Test->Data_Acq Data_Analysis Analyze Data & Compare Groups Data_Acq->Data_Analysis Results Behavioral Phenotype Data_Analysis->Results

Caption: Workflow for conducting in vivo behavioral experiments with this compound.

Conclusion

The this compound peptide is a valuable pharmacological tool for investigating the roles of the CCK-B receptor in the central nervous system. Its synthesis via established solid-phase methods allows for its production for research purposes. The activation of the CCK-B receptor by this compound leads to a well-defined signaling cascade that ultimately modulates neuronal activity, including the release of key neurotransmitters like dopamine. The behavioral effects of this compound, particularly its ability to enhance cognitive function without inducing anxiety, underscore the therapeutic potential of targeting the CCK-B receptor for a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate the downstream effects of this compound and to explore its potential clinical applications.

References

BC264: A Potent and Selective CCK-B Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC264, with the chemical structure Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2, is a highly potent and selective peptide analog agonist for the cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development investigating the role of the CCK-B receptor in various physiological and pathological processes.

Introduction to this compound and the CCK-B Receptor

The cholecystokinin (B1591339) (CCK) system, comprising the peptides CCK and gastrin and their receptors, plays a crucial role in both the gastrointestinal system and the central nervous system.[2] Two main receptor subtypes have been identified: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the brain and stomach.[2] In the central nervous system, CCK-B receptors are implicated in anxiety, panic disorders, and memory, while in the periphery, they regulate gastric acid secretion.

This compound has emerged as a valuable pharmacological tool due to its high potency and selectivity for the CCK-B receptor.[1][3][4] Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies investigating the central effects of CCK-B receptor activation.[4]

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound's interaction with CCK receptors.

ParameterReceptorValueSpecies/SystemReference
Binding Affinity (IC50) CCK-B0.2 nMNot Specified[2]
Binding Affinity (IC50) CCK-ANot explicitly quantified, but described as significantly lower than for CCK-B, indicating high selectivity.Not Specified[1]
In Vivo Efficacy (Behavioral) CCK-B0.3-1.0 nmol (intracerebral)Rat[1]
In Vivo Efficacy (Behavioral) CCK-B15-30 µg/kg (intraperitoneal)Rat[5]

Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is inversely related to the binding affinity of the compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound for CCK-A and CCK-B receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., cell lines transfected with human CCK-A or CCK-B receptors, or rat brain homogenates). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[6]

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used, such as [3H]pthis compound for the CCK-B receptor.[7]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.[6]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells (Expressing Receptor) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspension Centrifuge->Resuspend Incubate Incubation (Membranes + Radioligand + this compound) Resuspend->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the functional potency (EC50) of this compound at the CCK-B receptor.

Methodology:

  • Cell Culture: Cells expressing the CCK-B receptor (e.g., HEK293 or CHO cells) are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane.[8]

  • Agonist Addition: After a baseline fluorescence reading, various concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.[9][10]

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as response versus the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_measurement Measurement Culture Cell Culture (CCK-B expressing) DyeLoad Dye Loading (Fluo-4 AM) Culture->DyeLoad Baseline Baseline Fluorescence DyeLoad->Baseline Agonist Add this compound Baseline->Agonist Measure Measure Fluorescence Agonist->Measure Analyze Data Analysis (EC50) Measure->Analyze

Calcium Mobilization Assay Workflow
In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.

Objective: To investigate the effect of this compound on neurotransmitter release (e.g., dopamine) in specific brain regions.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the nucleus accumbens) of an anesthetized animal.[11][12]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[11]

  • Sample Collection: Neurotransmitters and their metabolites from the extracellular fluid diffuse across the dialysis membrane into the aCSF and are collected as dialysate samples.[11]

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).[4][13]

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.[14]

Logical Relationship Diagram:

G This compound This compound Administration (i.p. or reverse dialysis) CCKB_Activation CCK-B Receptor Activation (in specific brain region) This compound->CCKB_Activation NT_Release Increased Neurotransmitter Release (e.g., Dopamine) CCKB_Activation->NT_Release Microdialysis Microdialysis Sampling NT_Release->Microdialysis HPLC HPLC Analysis Microdialysis->HPLC Data Quantification of Neurotransmitter Levels HPLC->Data G This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Gq11 Gq/11 CCKBR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Downstream Downstream Cellular Responses PKC->Downstream

References

Pharmacological Profile of BC264: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and highly selective synthetic peptide agonist for the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of CCK-B receptor stimulation.[2] This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, signaling pathways, and effects in various in vivo and in vitro models. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuroscience.

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor. This selectivity is a key feature of its pharmacological profile.

Receptor Ligand Affinity (IC50) Selectivity (CCK-A/CCK-B)
CCK-BThis compound0.2 nM[3]>1000-fold (estimated)
CCK-AThis compound>200 nM (estimated)

Signaling Pathways

Activation of the CCK-B receptor by this compound initiates a cascade of intracellular signaling events. The CCK-B receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4][5]

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[4] These signaling events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating various cellular processes.

CCK_B_Signaling This compound This compound CCKBR CCK-B Receptor This compound->CCKBR binds Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates MAPK MAPK Pathway PKC->MAPK activates Cellular_Response Cellular Response MAPK->Cellular_Response leads to

Caption: CCK-B Receptor Signaling Pathway Activated by this compound.

In Vivo Pharmacology

In vivo studies in rodents have demonstrated that this compound modulates various physiological and behavioral processes, primarily through its action on the central nervous system.

Effects on the Dopaminergic System

A key finding is that this compound increases dopamine (B1211576) levels in the nucleus accumbens, a brain region critical for motivation, reward, and attention.[2] This effect is mediated by the activation of CCK-B receptors and is dependent on the dopaminergic system, as it can be blocked by both D1 and D2 dopamine receptor antagonists.[2]

Dopamine_Release_Workflow cluster_BC264_Action This compound Administration cluster_Dopamine_Release Dopamine Release in Nucleus Accumbens cluster_Behavioral_Effects Behavioral Outcomes This compound This compound CCKBR_Neuron CCK-B Receptor on Dopaminergic Neuron This compound->CCKBR_Neuron activates Dopamine_Release Increased Dopamine Release CCKBR_Neuron->Dopamine_Release Motivation Increased Motivation Dopamine_Release->Motivation Attention Enhanced Attention Dopamine_Release->Attention Locomotion Increased Locomotion Dopamine_Release->Locomotion Microdialysis_Workflow cluster_Surgery Surgical Preparation cluster_Experiment Microdialysis Experiment cluster_Analysis Data Analysis Anesthesia Anesthetize Rat Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Cannula Implant Guide Cannula (Nucleus Accumbens) Stereotaxic->Cannula Probe Insert Microdialysis Probe Cannula->Probe Perfusion Perfuse with aCSF Probe->Perfusion Collection Collect Dialysate Samples Perfusion->Collection HPLC HPLC-ECD Analysis (Dopamine, DOPAC, HVA) Collection->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification

References

An In-depth Technical Guide to BC264 and Its Effects on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC264, a potent and selective cholecystokinin-B (CCK-B) receptor agonist, has demonstrated significant effects on the dopaminergic system, particularly in the nucleus accumbens. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and its influence on dopamine (B1211576) release and associated behaviors. The information presented herein is a synthesis of available preclinical data, intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a pharmacological tool and therapeutic agent.

Introduction

This compound, chemically identified as Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2, is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8). Its high selectivity for the CCK-B receptor subtype makes it a valuable tool for elucidating the role of this receptor in various physiological and pathological processes. The CCK-B receptor is widely distributed in the central nervous system, including in key areas of the dopamine system like the nucleus accumbens, suggesting a functional interaction. This guide will delve into the experimental evidence demonstrating the impact of this compound on dopamine neurotransmission.

Chemical Properties and Structure

The chemical structure of this compound is presented below. The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus and the C-terminal amidation contribute to its stability. The sulfated tyrosine residue is crucial for its high affinity for the CCK-B receptor.

Chemical Name: Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2

Molecular Formula: C61H83N11O18S

Visualization of the Chemical Structure:

A 2D representation of the this compound molecule is provided to illustrate the arrangement of its amino acid residues and modifications.

this compound Chemical Structure

A 2D chemical structure of this compound.

Mechanism of Action: CCK-B Receptor Agonism

This compound exerts its effects by selectively binding to and activating CCK-B receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding is believed to modulate the activity of dopaminergic neurons.

CCK-B Receptor Signaling Pathway

The activation of CCK-B receptors by an agonist like this compound is proposed to initiate a downstream signaling cascade that ultimately influences dopamine release. While the precise intracellular events are a subject of ongoing research, a plausible pathway is illustrated below.

CCKB_Signaling_Pathway This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Dopamine_Vesicle Dopamine Vesicle Ca2_increase->Dopamine_Vesicle Promotes fusion of PKC->Dopamine_Vesicle Modulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Leads to

Proposed signaling pathway of this compound-induced dopamine release.

Quantitative Data on Dopamine Release and Receptor Binding

The following tables summarize the available quantitative data on the effects of this compound on dopamine metabolism and its binding affinity for the CCK-B receptor.

Table 1: Effect of Intraperitoneal (i.p.) this compound Administration on Extracellular Dopamine and Metabolites in the Anterior Nucleus Accumbens of Rats [1]

AnalyteDose of this compoundRoute of AdministrationBrain RegionChange from Baseline
Dopamine (DA)Pharmacologically active dosesi.p.Anterior Nucleus AccumbensIncreased
DOPACPharmacologically active dosesi.p.Anterior Nucleus AccumbensIncreased
HVAPharmacologically active dosesi.p.Anterior Nucleus AccumbensIncreased

Note: Specific percentage increases and dose-response data were not detailed in the available literature.

Table 2: In Vivo Binding Affinity of [³H]pthis compound in Mouse Brain [2]

CompoundParameterValueMethod
[³H]pthis compoundID₅₀43 pmolIntracerebroventricular (i.c.v.) injection
[³H]pthis compoundBₘₐₓ0.9 pmol/braini.c.v. injection

Table 3: Binding Affinity of CCK-B Receptor Antagonist L-365,260

CompoundParameterValueReceptor
L-365,260IC₅₀2 nMCCK₂
L-365,260IC₅₀280 nMCCK₁

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments involving this compound, based on common laboratory practices.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.

Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Implantation Implant Guide Cannula (targeting Nucleus Accumbens) Anesthesia->Implantation Recovery Allow recovery (several days) Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (e.g., 1-2 µL/min) Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline BC264_Admin Administer this compound (i.p.) Baseline->BC264_Admin Post_Admin_Samples Collect Post-Administration Samples BC264_Admin->Post_Admin_Samples HPLC Analyze Dialysates via HPLC-ECD Post_Admin_Samples->HPLC Quantification Quantify DA, DOPAC, HVA HPLC->Quantification Data_Analysis Data Analysis (% change from baseline) Quantification->Data_Analysis

Workflow for in vivo microdialysis experiment.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., 2 mm membrane)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgery: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the anterior nucleus accumbens. Allow for a recovery period of at least 5-7 days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).

  • Sample Collection: After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose.

  • Post-Drug Sampling: Continue to collect dialysate samples for a designated period to monitor changes in neurotransmitter levels.

  • Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.

Y-Maze Test for Spontaneous Alternation

This test is used to assess spatial working memory, which is influenced by dopaminergic activity.

Y_Maze_Workflow cluster_preparation Preparation cluster_testing Testing Phase cluster_data_analysis Data Analysis Acclimation Acclimate Rat to Testing Room Drug_Admin Administer this compound or Vehicle (i.p.) Acclimation->Drug_Admin Placement Place Rat in Center of Y-Maze Drug_Admin->Placement Exploration Allow Free Exploration (e.g., 8 minutes) Placement->Exploration Recording Record Arm Entries (Video Tracking) Exploration->Recording Alternation Calculate Spontaneous Alternation Percentage Recording->Alternation Comparison Compare this compound vs. Vehicle Groups Alternation->Comparison Total_Entries Count Total Arm Entries Total_Entries->Comparison

Workflow for the Y-maze spontaneous alternation test.

Materials:

  • Y-maze apparatus (three identical arms at a 120° angle)

  • Video camera and tracking software

  • This compound solution and vehicle control

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time before the test.

  • Testing: Place the rat at the center of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).

  • Data Collection: Record the sequence of arm entries using a video tracking system. An arm entry is typically defined as all four paws entering the arm.

  • Analysis: Calculate the percentage of spontaneous alternation, which is the number of triads of consecutive entries into three different arms divided by the maximum possible number of alternations (total arm entries minus 2), multiplied by 100.

Behavioral Effects

Systemic administration of this compound in rats has been shown to induce specific behavioral changes that are linked to its effects on the dopaminergic system.

Table 4: Behavioral Effects of Intraperitoneal (i.p.) this compound Administration in Rats [1]

Behavioral TestDose of this compoundEffectImplication
Open FieldLow doses (µg/kg)Increased locomotion and rearingEnhanced exploratory behavior
Y-MazeLow doses (µg/kg)Improved spontaneous alternationEnhanced spatial working memory/attention
Elevated Plus MazeLow doses (µg/kg)Devoid of anxiogenic propertiesSuggests a specific effect on motivation/attention rather than anxiety

These behavioral effects were reportedly blocked by the administration of both D1 (SCH23390) and D2 (sulpiride) dopamine receptor antagonists, as well as the CCK-B antagonist L-365,260, further solidifying the link between CCK-B receptor activation by this compound and the dopaminergic system.[1]

Synthesis of this compound

This compound is a synthetic peptide, and its synthesis is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Start with Resin Support Attach_AA1 Attach First Protected Amino Acid to Resin Resin->Attach_AA1 Deprotection1 Remove N-terminal Protecting Group Attach_AA1->Deprotection1 Couple_AA2 Couple Second Protected Amino Acid Deprotection1->Couple_AA2 Repeat Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat Cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups Repeat->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification Characterization Characterize Final Product (e.g., Mass Spectrometry) Purification->Characterization

References

In Vivo Effects of BC264 on Rodent Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of BC264, a potent and selective cholecystokinin-B (CCK-B) receptor agonist, on rodent behavior. The information is compiled from a comprehensive review of preclinical studies, focusing on the compound's impact on anxiety, fear, motivation, and memory. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Core Findings: Behavioral Effects of this compound

This compound has been shown to modulate a range of behaviors in rodents, primarily through its action on CCK-B receptors in the central nervous system. Notably, it can cross the blood-brain barrier, allowing for systemic administration to elicit central effects.[1] The behavioral outcomes of this compound administration appear to be complex and context-dependent, with some studies reporting anxiogenic-like effects while others suggest improvements in motivation and attention.[1][2]

Anxiety and Fear-Related Behaviors

Systemic administration of this compound in mice has been shown to increase fear and/or "anxiety" in the black and white box test.[1] In the elevated plus-maze, a widely used assay for anxiety-like behavior, this compound increased the emotional responses of "anxious" rats, while decreasing these responses in "non-anxious" animals, suggesting a modulation of emotional states based on baseline anxiety levels.[1] In contrast, another study reported that low doses of this compound (in the microgram per kilogram range, administered intraperitoneally) did not produce anxiogenic-like effects in the elevated plus-maze.[2] Furthermore, at higher doses (15 or 30 µg/kg), this compound significantly decreased predatory fear freezing in rats during initial exposure to a cat, a model of innate fear.[3]

Motivation, Attention, and Locomotor Activity

This compound has been demonstrated to increase dopamine (B1211576) levels in the nucleus accumbens, a key brain region involved in motivation and reward.[2] This neurochemical effect is associated with behavioral changes indicative of enhanced motivation and attention.[2] Specifically, intraperitoneal administration of this compound increased locomotion and rearing behavior in rats placed in a novel open field environment.[2] These effects on locomotor activity were dependent on an intact vagus nerve.[2]

Memory and Cognition

The effects of this compound on cognitive functions such as memory are also reported. Systemic administration of this compound improved spontaneous alternation in a Y-maze, a task used to assess spatial working memory.[2] This improvement in alternation behavior did not require an intact vagus nerve.[2] However, direct injection of this compound into the antero-lateral part of the nucleus accumbens reduced spontaneous alternation to chance levels, without affecting the number of arm entries.[4] This suggests that the site of action within the brain is critical in determining the cognitive effects of this compound. Stimulation of CCK-B receptors in the anterior part of the nucleus accumbens may be involved in attention and memory processes.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the behavioral effects of this compound in rodents.

Table 1: Effects of this compound on Anxiety and Fear-Related Behaviors

Behavioral TestSpecies/StrainThis compound DoseRoute of AdministrationKey FindingsReference
Black and White BoxMiceNot specifiedSystemicIncreased fear and/or "anxiety"[1]
Elevated Plus-MazeRatsNot specifiedSystemicIncreased emotional responses in "anxious" rats, decreased in "non-anxious" rats[1]
Elevated Plus-MazeRatsµg/kg rangeIntraperitonealDevoid of anxiogenic properties at low doses[2]
Predatory Fear FreezingPVG Hooded Rats15 or 30 µg/kgNot specifiedStatistically significantly decreased freezing compared to control (p<0.001)[3]
Predatory Fear FreezingPVG Hooded Rats0.1-1 µg/kgNot specifiedNo significant effect on freezing[3]

Table 2: Effects of this compound on Motivation, Attention, and Locomotor Activity

Behavioral TestSpecies/StrainThis compound DoseRoute of AdministrationKey FindingsReference
Open FieldRatsµg/kg rangeIntraperitonealIncreased locomotion and rearings[2]

Table 3: Effects of this compound on Memory and Cognition

Behavioral TestSpecies/StrainThis compound DoseRoute of AdministrationKey FindingsReference
Y-Maze (Spontaneous Alternation)Ratsµg/kg rangeIntraperitonealImproved spontaneous alternation[2]
Y-Maze (Spontaneous Alternation)Rats0.3-1.0 nmolIntra-antero-lateral nucleus accumbensReduced alternation to chance level[4]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Elevated Plus-Maze
  • Apparatus: The elevated plus-maze is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Parameters Measured:

    • Time spent in open arms

    • Number of entries into open arms

    • Time spent in closed arms

    • Number of entries into closed arms

    • Total arm entries

Y-Maze (Spontaneous Alternation)
  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: A rodent is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is defined as successive entries into the three different arms.

  • Parameters Measured:

    • Number of arm entries

    • Percentage of spontaneous alternation

Open Field Test
  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • Procedure: The animal is placed in the center of the arena and its activity is recorded for a specified duration.

  • Parameters Measured:

    • Total distance traveled (locomotor activity)

    • Time spent in the center versus the periphery (anxiety-related behavior)

    • Number of rearings (exploratory behavior)

Black and White Box Test
  • Apparatus: A box divided into a large, brightly lit white compartment and a smaller, dark black compartment, with an opening connecting the two.

  • Procedure: A mouse is placed in the white compartment and the number of transitions between the two compartments and the time spent in each is recorded over a set period. Anxiogenic compounds tend to decrease the time spent in the white compartment and the number of transitions.

  • Parameters Measured:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between compartments

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its behavioral effects.

BC264_Signaling_Pathway This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Agonist Binding Gq Gq Protein CCKBR->Gq Activation Dopamine Dopaminergic Neuron CCKBR->Dopamine Modulation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC DA_release Dopamine Release (Nucleus Accumbens) Dopamine->DA_release Behavioral_Effects Behavioral Effects (Motivation, Attention) DA_release->Behavioral_Effects

Caption: Proposed signaling pathway of this compound via CCK-B receptor activation.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Rodent Acclimation Group_Assignment Random Assignment to Groups (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment Administration This compound Administration (e.g., Intraperitoneal) Group_Assignment->Administration Drug_Prep This compound Formulation Drug_Prep->Administration Pre_Test_Period Pre-Test Interval Administration->Pre_Test_Period Behavioral_Test Behavioral Assay (e.g., Elevated Plus-Maze) Pre_Test_Period->Behavioral_Test Data_Collection Video Recording & Automated Tracking Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: General experimental workflow for rodent behavioral testing with this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK-B receptor system in regulating behavior. Its effects in rodents are multifaceted, influencing anxiety, fear, motivation, and memory. The directionality of these effects can be dose-dependent and influenced by the baseline emotional state of the animal, as well as the specific brain region targeted. Future research should aim to further elucidate the precise neural circuits and downstream signaling pathways through which this compound exerts its diverse behavioral effects. This will be crucial for understanding the therapeutic potential of targeting the CCK-B receptor for various neuropsychiatric disorders.

References

The CNS-Penetrant CCK-B Agonist BC264: A Technical Overview of its Blood-Brain Barrier Crossing and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the cholecystokinin-B (CCK-B) receptor agonist, BC264, with a specific focus on its ability to cross the blood-brain barrier (BBB) and its subsequent mechanism of action within the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and CNS drug discovery.

Introduction to this compound

This compound is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. Its activity at this receptor in the central nervous system has been implicated in a range of physiological and behavioral processes, including motivation, attention, fear, and anxiety. A critical aspect of its pharmacological profile is its reported ability to cross the blood-brain barrier, a feature that allows for systemic administration to elicit central effects.

Blood-Brain Barrier Permeability of this compound

While preclinical studies have demonstrated that systemically administered this compound produces behavioral effects indicative of central nervous system activity, publicly available quantitative data on its blood-brain barrier permeability is limited. One study explicitly states that this compound is "able to cross the blood-brain barrier".[1] However, specific metrics such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma concentration ratios (Kp,uu), or permeability-surface area products (PS) have not been detailed in the reviewed literature.

Inferred CNS Penetration from Preclinical Studies

The central effects of this compound have been observed following intraperitoneal (i.p.) injection in animal models. For instance, studies have shown that i.p. administration of this compound can modulate behaviors such as motivation and attention. Notably, one study in vagotomized animals suggested that certain behavioral effects of this compound are not dependent on the vagus nerve, pointing towards a direct central mechanism of action and consequently, its passage across the BBB.

Due to the absence of specific quantitative data for this compound, a table summarizing its BBB permeability cannot be provided.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the blood-brain barrier involves a variety of sophisticated experimental techniques. While the specific protocols used for this compound are not publicly detailed, this section outlines common methodologies employed in preclinical drug development to quantify CNS penetration.

In Vivo Microdialysis

This technique allows for the sampling of unbound drug concentrations in the brain's interstitial fluid (ISF) in awake, freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest in an anesthetized animal.

  • Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

  • Compound Administration: The test compound (e.g., this compound) is administered systemically (e.g., intravenously or intraperitoneally).

  • Dialysate Collection: As the compound crosses the BBB and enters the brain ISF, it diffuses across the semipermeable membrane of the microdialysis probe and into the perfusate. The resulting dialysate is collected at timed intervals.

  • Sample Analysis: The concentration of the compound in the dialysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The unbound brain concentration is calculated from the dialysate concentration, and the unbound brain-to-plasma concentration ratio (Kp,uu) can be determined by concurrently measuring unbound plasma concentrations.

Brain Tissue Homogenate Analysis

This method measures the total concentration of a drug in the brain.

Methodology:

  • Compound Administration: The test compound is administered to the animal.

  • Tissue Collection: At a predetermined time point, the animal is euthanized, and the brain is rapidly excised and rinsed.

  • Homogenization: The brain tissue is weighed and homogenized in a suitable buffer.

  • Extraction: The compound is extracted from the homogenate using an appropriate organic solvent.

  • Quantification: The concentration of the compound in the extract is determined by LC-MS or a similar analytical technique.

  • Data Analysis: The total brain concentration is calculated and can be compared to the plasma concentration to determine the brain-to-plasma concentration ratio (Kp).

Autoradiography

This imaging technique can be used to visualize and quantify the distribution of a radiolabeled compound in the brain.

Methodology:

  • Radiolabeling: The compound of interest is labeled with a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I).

  • Administration: The radiolabeled compound is administered to the animal.

  • Tissue Sectioning: After a defined period, the animal is euthanized, and the brain is frozen and sectioned into thin slices.

  • Film Exposure: The brain sections are exposed to a radiation-sensitive film or a phosphor imaging screen.

  • Image Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of the radiolabel, which corresponds to the concentration of the compound in different brain regions.

This compound Mechanism of Action: CCK-B Receptor Signaling

This compound exerts its effects by binding to and activating the CCK-B receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.

The CCK-B Receptor Signaling Pathway

Upon binding of an agonist like this compound, the CCK-B receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[2] This initiates a well-characterized signaling cascade:

  • G-Protein Activation: The activated Gαq subunit dissociates from the Gβγ subunits.

  • Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C-β (PLC-β).[2]

  • Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).[2]

  • MAPK Pathway Activation: The signaling cascade can further propagate through the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK.[3]

These signaling events ultimately lead to the modulation of neuronal excitability, gene expression, and neurotransmitter release, which underlie the observed behavioral effects of this compound.

CCK_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds to G_protein Gq/11 Protein CCKBR->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) MAPK->Cellular_Response Leads to

CCK-B Receptor Signaling Pathway

Generic Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates a generalized workflow for determining the brain penetration of a compound using in vivo techniques.

BBB_Permeability_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_analysis Data Analysis Compound_Admin Compound Administration (e.g., IV, IP) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Tissue_Harvest Brain Tissue Harvest (or Microdialysis) Compound_Admin->Tissue_Harvest Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Brain_Prep Brain Homogenization / Dialysate Collection Tissue_Harvest->Brain_Prep LCMS_Analysis LC-MS/MS Quantification Plasma_Prep->LCMS_Analysis Brain_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling BBB_Metrics Calculation of Kp, Kp,uu PK_Modeling->BBB_Metrics

Generic In Vivo BBB Permeability Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the CCK-B receptor in the central nervous system. Its ability to cross the blood-brain barrier, inferred from its central effects following systemic administration, is a key characteristic. However, a comprehensive understanding of its CNS disposition would be greatly enhanced by the public availability of quantitative permeability data. The well-defined signaling pathway of the CCK-B receptor provides a solid foundation for interpreting the molecular mechanisms underlying the physiological and behavioral effects of this compound. Further research to quantify the brain penetration of this compound and to fully elucidate its pharmacokinetic/pharmacodynamic relationship is warranted.

References

The Anxiolytic Potential of BC264: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The modulation of anxiety remains a significant challenge in neuroscience and drug development. The cholecystokinin (B1591339) (CCK) system, particularly the CCK-B (CCK2) receptor, has emerged as a key player in the neurocircuitry of fear and anxiety. BC264, a potent and selective CCK-B receptor agonist, presents a complex and intriguing profile in the context of anxiety modulation. This technical guide provides a comprehensive overview of the current understanding of this compound's role, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this area.

Core Properties of this compound

This compound is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin (CCK-8). Its chemical structure is Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2[1]. It is characterized as a highly potent and selective agonist for the CCK-B receptor, also known as the CCK2 receptor[2].

PropertyDescriptionSource(s)
Full Chemical Name Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2[1]
Receptor Target Cholecystokinin-B (CCK-B) / CCK2 Receptor[2]
Activity Agonist[2]
Key Characteristics High potency and selectivity for the CCK-B receptor.[2]

The Dichotomous Role of this compound in Anxiety Modulation: Preclinical Evidence

The effect of this compound on anxiety-like behaviors in animal models is not straightforward, with studies reporting both a lack of anxiogenic effects and a reduction in fear responses under specific conditions.

Elevated Plus Maze (EPM) Studies

In the elevated plus-maze, a standard behavioral assay for anxiety in rodents, low doses of this compound administered intraperitoneally (i.p.) in rats did not produce anxiogenic-like properties. Instead, these doses were observed to increase the exploration of a novel environment[2]. This suggests that at certain concentrations, this compound does not induce anxiety and may even promote exploratory behavior, which is often suppressed in anxious states.

Predatory Fear Conditioning Studies

In a predatory fear model, where freezing behavior in rats is induced by exposure to a cat, this compound demonstrated a dose-dependent effect. While lower doses (0.1-1µg/kg) had no significant effect, higher doses (15 or 30µg/kg) statistically significantly decreased the percentage of freezing time compared to a control group (p<0.001)[3]. This finding suggests that at higher concentrations, this compound may have anxiolytic-like or fear-reducing effects.

Experimental ModelSpeciesThis compound DosageObserved Effect on Anxiety-Like BehaviorSource(s)
Elevated Plus MazeRatLow doses (µg/kg, i.p.)Devoid of anxiogenic properties; increased exploration.[2]
Predatory Fear ConditioningPVG Hooded Rat0.1-1 µg/kgNo significant effect on freezing behavior.[3]
15 µg/kgStatistically significant decrease in freezing (p<0.001).[3]
30 µg/kgStatistically significant decrease in freezing (p<0.001).[3]

The CCK-B Receptor and Downstream Signaling

The CCK-B receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system. Its activation by agonists like this compound initiates intracellular signaling cascades that modulate neuronal activity. The prevailing hypothesis suggests that CCK-B receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

The CCK-B1 and CCK-B2 Subtype Hypothesis

The varied effects of different CCK-B agonists on anxiety have led to the hypothesis of two distinct CCK-B receptor subtypes or states: CCK-B1 and CCK-B2. According to this model, the CCK-B1 subtype is responsible for mediating the anxiogenic effects, while the CCK-B2 subtype is linked to improvements in attention and memory and is not associated with anxiety[4]. This compound is thought to preferentially act on the CCK-B2 subtype, which could explain its lack of anxiogenic effects in some studies[4]. However, it is important to note that this remains a hypothesis, and distinct molecular entities for these subtypes have not been definitively identified.

cluster_receptor CCK-B Receptor Subtypes Hypothesis This compound This compound CCKB2 CCK-B2 Receptor This compound->CCKB2 Preferentially Activates CCK4 CCK4 (Anxiogenic Agonist) CCKB1 CCK-B1 Receptor CCK4->CCKB1 Activates Anxiety Anxiety CCKB1->Anxiety Leads to Motivation_Attention Motivation & Attention CCKB2->Motivation_Attention Leads to

Hypothesized differential effects of CCK-B receptor subtypes.

Interaction with the Mesolimbic Dopaminergic System

A crucial aspect of this compound's mechanism of action is its interaction with the dopaminergic system, particularly in the nucleus accumbens, a key brain region involved in motivation, reward, and emotion.

Modulation of Dopamine (B1211576) Release

Studies have shown that the effects of this compound are dependent on dopaminergic systems[2]. The administration of this compound has been found to increase extracellular levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the anterior part of the nucleus accumbens[2]. However, another study reported that local perfusion of a high concentration of this compound into the anterior nucleus accumbens reduced extracellular dopamine[5]. These seemingly contradictory findings may be due to differences in the route of administration (systemic vs. local), the dose of this compound used, and the specific microenvironment within the nucleus accumbens being studied.

The behavioral effects of this compound, such as increased locomotion and improved spontaneous alternation, were blocked by the prior administration of both D1 (SCH23390) and D2 (sulpiride) dopamine receptor antagonists, further solidifying the critical role of dopamine in mediating the actions of this compound[2].

cluster_pathway This compound-Dopamine Interaction Pathway This compound This compound CCKB_Receptor CCK-B Receptor (in Nucleus Accumbens) This compound->CCKB_Receptor Activates Dopamine_Release Dopamine Release (in Nucleus Accumbens) CCKB_Receptor->Dopamine_Release Modulates D1_Receptor D1 Receptor Dopamine_Release->D1_Receptor Activates D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Behavioral_Effects Behavioral Effects (Motivation, Attention) D1_Receptor->Behavioral_Effects D2_Receptor->Behavioral_Effects SCH23390 SCH23390 (D1 Antagonist) SCH23390->D1_Receptor Blocks Sulpiride Sulpiride (D2 Antagonist) Sulpiride->D2_Receptor Blocks

Signaling pathway of this compound's interaction with the dopaminergic system.

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the methodologies for the key experiments cited in this guide.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms of the same dimensions with high walls (e.g., 40 cm high). The maze is elevated (e.g., 50-70 cm) from the floor.

  • Animals: Typically adult male rats (e.g., Wistar or Sprague-Dawley) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes prior to testing.

    • This compound or vehicle (control) is administered intraperitoneally (i.p.) at specified doses and a set time before the test (e.g., 15-30 minutes).

    • Each rat is placed in the center of the maze, facing an open arm.

    • The behavior of the rat is recorded for a 5-minute session.

  • Measures:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Control Group: The control group receives an injection of the vehicle used to dissolve this compound. The specific vehicle was not detailed in the available search results, but physiological saline is a common choice for peptide administration.

Predatory Fear Conditioning

This model assesses innate fear responses to a predator.

  • Apparatus: A testing chamber where the rat is exposed to a predator (e.g., a cat) or a predator-related cue (e.g., predator odor).

  • Animals: PVG hooded rats have been used in these studies[3].

  • Procedure:

    • Animals are habituated to the testing environment.

    • This compound or vehicle is administered at specified doses prior to the test.

    • The rat is placed in the testing chamber for a set duration (e.g., 20 minutes) in the presence of the cat.

    • Behavior, specifically freezing (complete immobility except for respiratory movements), is recorded and scored.

  • Measures:

    • Percentage of time spent freezing.

  • Control Group: The control group is exposed to the same experimental conditions but receives a vehicle injection instead of this compound.

cluster_workflow Experimental Workflow for Behavioral Assays cluster_tests Behavioral Test (5 or 20 min) start Start habituat Habituation to Testing Room start->habituat injection This compound or Vehicle Administration (i.p.) habituat->injection wait Waiting Period (e.g., 15-30 min) injection->wait placement Placement in Apparatus wait->placement epm Elevated Plus Maze placement->epm pfc Predatory Fear Chamber placement->pfc recording Behavioral Recording (Video Tracking) epm->recording pfc->recording analysis Data Analysis recording->analysis end End analysis->end

Generalized workflow for the preclinical behavioral experiments.

Conclusion and Future Directions

This compound presents a complex pharmacological profile with respect to anxiety. While it is a potent CCK-B receptor agonist, preclinical evidence suggests it may not share the anxiogenic properties of other agonists in this class and, under certain conditions, may even reduce fear responses. The interaction of this compound with the mesolimbic dopaminergic system is a critical component of its mechanism of action, although the precise nature of this interaction requires further elucidation.

For drug development professionals, the nuanced effects of this compound highlight the potential for developing subtype-selective or functionally selective CCK-B receptor modulators that could offer therapeutic benefits for anxiety and other neuropsychiatric disorders without inducing anxiogenic side effects. Future research should focus on:

  • Definitively characterizing the molecular and pharmacological properties of the putative CCK-B1 and CCK-B2 receptor subtypes.

  • Conducting more extensive dose-response studies of this compound in a wider range of anxiety models.

  • Investigating the detailed downstream signaling cascades activated by this compound in specific neuronal populations relevant to anxiety.

  • Elucidating the pharmacokinetic and pharmacodynamic profile of this compound to better correlate plasma and brain concentrations with behavioral outcomes.

A deeper understanding of the intricate mechanisms underlying the effects of this compound will be instrumental in unlocking the therapeutic potential of targeting the CCK-B receptor for the treatment of anxiety disorders.

References

Foundational Science of BC264: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264, a synthetic peptide analog, has been identified as a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor. Its chemical designation is Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2. Preclinical research has focused on its role in the central nervous system, particularly its effects on dopaminergic pathways, motivation, and anxiety-related behaviors. This document provides an in-depth technical overview of the foundational science of this compound, summarizing key experimental data and methodologies.

Mechanism of Action

This compound exerts its biological effects through the selective activation of CCK-B receptors, which are G-protein coupled receptors predominantly found in the brain.[1] Upon binding, this compound initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

CCK-B Receptor Signaling Pathway

The activation of the CCK-B receptor by an agonist like this compound triggers the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream cellular processes, including the activation of the MAP kinase cascade, which can influence gene expression and neuronal activity.

CCK_B_Signaling CCK-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CCKBR CCK-B Receptor This compound->CCKBR G_protein Gq Protein CCKBR->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response MAPK MAP Kinase Cascade PKC->MAPK activates MAPK->Cellular_Response

CCK-B Receptor Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Activity

ParameterReceptorSpeciesValueReference
IC50 Human CCK-B-0.2 nM[2]

Table 2: In Vivo Binding Affinity

ParameterBrain RegionSpeciesValueReference
ID50 Cerebral CCK receptorsMouse43 pmol (i.c.v.)[3]

Table 3: In Vivo Behavioral and Neurochemical Effects in Rats

ExperimentDose Range (i.p.)EffectReference
Spontaneous Alternation (Y-Maze) 1 µg/kgImproved spontaneous alternation[4]
Elevated Plus Maze Low doses (µg/kg)Devoid of anxiogenic properties[4]
Dopamine (B1211576) Release (Nucleus Accumbens) Pharmacologically active dosesIncreased extracellular dopamine, DOPAC, and HVA[4]
Fear-Freezing Behavior 15 or 30 µg/kgDecreased freezing behavior[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information inferred from published abstracts.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.

Workflow:

Microdialysis_Workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Implant guide cannula above Nucleus Accumbens Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline BC264_Admin This compound Administration (i.p.) Baseline->BC264_Admin Post_Admin_Samples Post-administration Sample Collection BC264_Admin->Post_Admin_Samples Analysis HPLC-ECD Analysis of Dopamine, DOPAC, HVA Post_Admin_Samples->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

In Vivo Microdialysis Workflow

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted targeting the anterior nucleus accumbens.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline dopamine level.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.

  • Analysis: Dopamine and its metabolites (DOPAC and HVA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6][7]

Y-Maze Spontaneous Alternation Test

This test is used to assess spatial working memory.

Methodology:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: A rat is placed in the center of the maze and allowed to explore freely for a set period (e.g., 8 minutes).

  • Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.

  • Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[8]

Elevated Plus-Maze Test

This test is used to assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, with two open and two enclosed arms.

  • Procedure: A rat is placed in the center of the maze and allowed to explore for a 5-minute session.

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Analysis: A decrease in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiogenic-like effects.

Conclusion

This compound is a selective CCK-B receptor agonist with demonstrated effects on the dopaminergic system and associated behaviors in preclinical models. Its ability to increase dopamine in the nucleus accumbens and influence motivation and attention without inducing anxiety at low doses suggests a complex pharmacological profile that warrants further investigation for potential therapeutic applications. The experimental protocols and data presented here provide a foundational basis for researchers and drug development professionals interested in the continued exploration of this compound and the role of CCK-B receptors in neurological function.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and highly selective agonist for the cholecystokinin-B (CCK-B) receptor. As a research compound, it is a valuable tool for investigating the role of the CCK-B receptor in various physiological and pathological processes, particularly within the central nervous system. This document provides detailed application notes and protocols for the use of this compound in rodent behavioral studies, focusing on recommended dosages, administration routes, and standardized experimental procedures.

Mechanism of Action

This compound exerts its effects by binding to and activating CCK-B receptors, which are predominantly found in the brain. The CCK-B receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, influencing various behaviors.

CCK-B Receptor Signaling Pathway

CCKB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds to Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK-B receptor signaling cascade initiated by this compound.

Recommended Dosages and Administration

The appropriate dosage of this compound is dependent on the route of administration and the specific behavioral paradigm being investigated. The following tables summarize reported effective dosages in rodents. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Intraperitoneal (i.p.) Administration
Dose Range (µg/kg) Behavioral Effect Animal Model Citation
Very low dosesIncreased exploration, locomotion, and spontaneous alternation. Devoid of anxiogenic properties.Rats[1]
0.3Reversal of habituated freezing behavior.Rats[2]
15 - 30Decreased predatory fear freezing.Rats[3]
Intracerebral Administration
Dose (nmol) Injection Site Behavioral Effect Animal Model Citation
0.3 - 1.0Nucleus AccumbensReduction in spontaneous alternation behavior.Rats[4]

Vehicle Preparation: For in vivo studies, this compound can be dissolved in sterile saline (0.9% NaCl). If solubility is an issue, a small amount of a solubilizing agent such as DMSO or Tween 80 can be used, with the final concentration of the agent kept to a minimum to avoid behavioral effects of the vehicle itself. A vehicle-only control group should always be included in the experimental design.

Experimental Workflow for Behavioral Studies

Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Habituation to Handling (e.g., 3-5 days) A->B C This compound Administration (i.p. or intracerebral) B->C D Acclimation Period (e.g., 30 min post-i.p.) C->D E Behavioral Testing (e.g., EPM, OFT, SAT) D->E F Data Collection & Analysis E->F

Caption: Generalized experimental workflow for behavioral studies with this compound.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video recording and tracking software.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection). A typical acclimation period after i.p. injection is 30 minutes.[5]

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Using tracking software, quantify the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Open Field Test (OFT) for Locomotor Activity and Anxiety

Principle: This test assesses general locomotor activity and anxiety-like behavior in a novel environment. Reduced activity in the center of the open field is indicative of anxiety.

Materials:

  • Open field arena (a square or circular enclosure with high walls).

  • Video recording and tracking software.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Acclimation: Acclimate animals to the testing room for at least 30 minutes.

  • Administration: Administer this compound or vehicle. Allow for a 30-minute acclimation period post-i.p. injection.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 5-10 minutes).

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Divide the arena into a central zone and a peripheral zone using the tracking software.

    • Quantify the following:

      • Total distance traveled.

      • Time spent in the center zone.

      • Number of entries into the center zone.

      • Rearing frequency (vertical activity).

  • Cleaning: Clean the arena with 70% ethanol after each trial.

Spontaneous Alternation Test (SAT) for Working Memory

Principle: This test relies on the innate tendency of rodents to alternate their choice of arms in a maze, which reflects spatial working memory.

Materials:

  • Y-maze or T-maze apparatus.

  • This compound solution and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Acclimation: Acclimate animals to the testing room for at least 30 minutes.

  • Administration: Administer this compound or vehicle. Allow for a 30-minute acclimation period post-i.p. injection.

  • Testing:

    • Place the animal at the end of the start arm of the maze.

    • Allow the animal to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

  • Data Analysis:

    • An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation as follows:

      • % Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100

  • Cleaning: Clean the maze with 70% ethanol between animals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK-B receptor in behavior. The provided dosages and protocols serve as a starting point for experimental design. It is crucial to carefully consider the specific research question, animal model, and experimental conditions to optimize the use of this compound. As with any in vivo study, appropriate controls, randomization, and blinding are essential for obtaining robust and reliable data.

References

How to dissolve and prepare BC264 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC264 is a potent and selective synthetic peptide agonist for the cholecystokinin (B1591339) B (CCK-B, also known as CCK2) receptor.[1] As a research tool, this compound is instrumental in elucidating the physiological and pathological roles of the CCK-B receptor, which is primarily found in the central nervous system and the gastrointestinal tract. These application notes provide detailed protocols for the dissolution, preparation, and experimental application of this compound for both in vivo and in vitro studies, ensuring reproducible and reliable results.

Compound Information

A summary of the key characteristics of this compound is provided in the table below.

PropertyValueSource
Full Name Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2[2]
Molecular Formula C58H80N10O15S2[1]
Molecular Weight 1221.44 g/mol [1]
Target Cholecystokinin B (CCK-B/CCK2) Receptor[1]
Activity Agonist[1]
Appearance Lyophilized powder[3]

Dissolution and Preparation of this compound Stock Solutions

The solubility of a peptide is critically dependent on its amino acid composition. This compound is an acidic peptide due to the presence of an aspartic acid residue and a sulfated tyrosine residue. The following protocol is recommended for its dissolution.

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade

  • 10 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Protocol for Reconstitution:

  • Initial Solubility Test: Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.

  • Aqueous Dissolution (Recommended):

    • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • For a 1 mg/mL stock solution, add 818.7 µL of 10 mM PBS (pH 7.4) to 1 mg of this compound.

    • Gently vortex the tube to mix.

    • If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Organic Solvent Dissolution (Alternative):

    • If this compound does not dissolve in the aqueous buffer, a small amount of an organic solvent can be used.

    • Add a minimal volume of DMSO (e.g., 50 µL) to 1 mg of this compound and vortex until fully dissolved.

    • Slowly add 10 mM PBS (pH 7.4) to the desired final concentration. Note: For cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

    • Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vivo Administration in Rodent Models

This compound has been shown to be effective in rodent models when administered via intraperitoneal (i.p.) injection.[4]

Materials:

  • This compound stock solution (dissolved in a vehicle compatible with animal injection, e.g., sterile saline or PBS)

  • Sterile saline (0.9% NaCl) or PBS

  • Syringes and needles appropriate for i.p. injection in the chosen animal model

  • Rodent model (e.g., rats, mice)

Protocol:

  • Preparation of Dosing Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration with sterile saline or PBS. A common dose range for rats is 0.3-30 µg/kg.[1]

    • Ensure the final solution is clear and free of precipitates.

  • Administration:

    • Calculate the required volume of the dosing solution based on the animal's body weight and the target dose.

    • Administer the solution via intraperitoneal injection.

    • A vehicle-only control group should be included in the experimental design.

ParameterRecommended Value
Animal Model Rat
Route of Administration Intraperitoneal (i.p.) Injection
Dose Range 0.3 - 30 µg/kg
Vehicle Sterile Saline or PBS
In Vitro Cell-Based Assays

While specific in vitro protocols for this compound are not widely published, its activity can be assessed using cell lines expressing the CCK-B receptor. A general protocol for a cell viability assay is provided below.

Materials:

  • A cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., CHO-CCK-B, Swiss 3T3-CCK-B cells).[5]

  • Complete cell culture medium

  • This compound working solutions (diluted from the stock solution in cell culture medium)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)

  • Plate reader (spectrophotometer or luminometer)

Protocol for Cell Viability (MTT) Assay:

  • Cell Seeding:

    • Seed the CCK-B receptor-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells.

    • Include a vehicle-only control and a positive control (e.g., a known CCK-B agonist).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration to determine the EC50 or IC50 value.

ParameterRecommended Condition
Cell Line CCK-B Receptor-Expressing Cells
Seeding Density 5,000 - 10,000 cells/well
Treatment Duration 24 - 72 hours
Assay Type MTT or other viability assays
Endpoint Absorbance at 570 nm

Signaling Pathway and Experimental Workflow

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by this compound initiates a cascade of intracellular signaling events. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) pathway can be activated.[6][7]

CCKB_Signaling_Pathway This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds Gq Gq/11 CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) MAPK->Response

Caption: CCK-B Receptor Signaling Cascade.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro activity of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Reconstitution Reconstitute this compound (e.g., in PBS or DMSO) Dilution Prepare Serial Dilutions in Cell Culture Medium Reconstitution->Dilution Treatment Treat Cells with this compound (24-72h) Dilution->Treatment Cell_Seeding Seed CCK-B Expressing Cells in 96-well Plate Cell_Seeding->Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Measurement Measure Absorbance/ Luminescence Viability_Assay->Measurement Calculation Calculate % Viability vs. Control Measurement->Calculation EC50 Determine EC50/IC50 Calculation->EC50

Caption: In Vitro Experimental Workflow.

Safety and Handling

This compound is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

  • Poor Solubility: If this compound does not dissolve, try gentle warming (up to 37°C) or longer sonication. If solubility issues persist, consider using a small amount of a different organic solvent like dimethylformamide (DMF).

  • High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use low-protein binding tubes and tips to prevent loss of the peptide.

  • Inconsistent In Vivo Effects: Verify the accuracy of dosing calculations and the stability of the dosing solution. Ensure proper i.p. injection technique.

These application notes and protocols are intended to serve as a guide for the dissolution, preparation, and use of this compound in experimental settings. Researchers should optimize these protocols based on their specific experimental needs and cell/animal models.

References

Application Notes and Protocols for BC264 in Microdialysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and selective agonist for the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor widely distributed in the central nervous system.[1][2] Its activation is implicated in various physiological and pathological processes, including anxiety, nociception, and the modulation of dopaminergic pathways.[1] Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous measurement of unbound analyte concentrations in the extracellular fluid of specific tissues, including the brain.[3] This powerful combination of a selective pharmacological tool and an advanced in vivo monitoring technique enables researchers to elucidate the neurochemical effects of CCKB receptor stimulation in discrete brain regions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in microdialysis studies to investigate its effects on neurotransmitter systems, particularly the dopaminergic system in the nucleus accumbens.

Data Presentation

Quantitative Data from In Vivo Microdialysis of this compound

The following table summarizes the quantitative findings from a key study investigating the effects of this compound on dopamine (B1211576) and its metabolites in the anterior nucleus accumbens of freely moving rats.

Brain RegionCompoundTreatmentConcentrationPerfusion DurationPeak Effect on Extracellular Levels (% of Baseline)Reference
Anterior Nucleus AccumbensDopamine (DA)This compound10⁻⁴ M40 min↓ (Reduced)[4]
Anterior Nucleus AccumbensDOPACThis compound10⁻⁴ M40 minNo significant change[4]
Anterior Nucleus AccumbensHVAThis compound10⁻⁴ M40 minNo significant change[4]

Note: DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine.

Experimental Protocols

This section outlines a detailed methodology for a microdialysis experiment designed to assess the effect of local this compound administration on dopamine release in the rat nucleus accumbens. This protocol is synthesized from established microdialysis procedures for neurotransmitter monitoring and specific details from studies involving CCK receptor agonists.[4][5][6][7]

Protocol: In Vivo Microdialysis for Monitoring Dopamine Release Following this compound Administration in the Rat Nucleus Accumbens

1. Materials and Reagents

  • Animals: Male Sprague-Dawley rats (250-300g)

  • Surgical Equipment: Stereotaxic apparatus, anesthesia machine (isoflurane), surgical drill, dental cement, skull screws.

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff suitable for small molecules (e.g., 6-20 kDa).

  • Microdialysis Pump: Syringe pump capable of low flow rates (0.5-2.0 µL/min).

  • Fraction Collector: Refrigerated fraction collector to maintain sample integrity.

  • Tubing: FEP or PEEK tubing with low dead volume.

  • Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and filter-sterilize. Composition (in mM): NaCl 147, KCl 2.7, CaCl₂ 1.2, MgCl₂ 1.0. The pH should be adjusted to 7.4.

  • This compound Solution: Dissolve this compound in aCSF to the desired final concentration (e.g., 10⁻⁴ M).[4] Prepare fresh on the day of the experiment.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for the quantification of dopamine and its metabolites.

2. Experimental Procedure

  • Step 1: Surgical Implantation of Guide Cannula

    • Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

    • Place the animal in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region. For the nucleus accumbens, typical coordinates relative to bregma are: Anteroposterior (AP): +1.6 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -6.5 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

    • Implant a guide cannula aimed at the nucleus accumbens and secure it with dental cement and skull screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least 5-7 days post-surgery.

  • Step 2: Microdialysis Probe Insertion and Baseline Collection

    • On the day of the experiment, handle the rat to acclimate it to the experimental setup.

    • Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula. The probe membrane should extend into the nucleus accumbens.

    • Connect the probe inlet to the syringe pump and the outlet to the fraction collector.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[8]

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples every 15-20 minutes for at least 60-90 minutes.[8] Analyze these samples to ensure a stable baseline of dopamine levels.

  • Step 3: this compound Administration via Retrodialysis

    • After establishing a stable baseline, switch the perfusion medium from aCSF to the aCSF containing this compound (e.g., 10⁻⁴ M).[4]

    • Continue to collect dialysate samples at the same time intervals (15-20 minutes) for the duration of the drug perfusion (e.g., 40 minutes).[4]

  • Step 4: Post-Administration Washout

    • After the this compound perfusion period, switch the perfusion medium back to standard aCSF.

    • Continue collecting dialysate samples for at least another 60-90 minutes to monitor the return to baseline levels.

  • Step 5: Sample Analysis

    • Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.

    • Express the results as a percentage of the mean baseline concentration.

  • Step 6: Histological Verification

    • At the end of the experiment, euthanize the animal.

    • Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain, section it, and stain to verify the correct placement of the microdialysis probe.

Mandatory Visualizations

CCKB Receptor Signaling Pathway

CCKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) CCKBR CCKB Receptor This compound->CCKBR Binds to Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effects (e.g., Modulation of Dopamine Release) PKC->Downstream Phosphorylates Targets

Caption: CCKB receptor signaling cascade initiated by this compound.

Experimental Workflow for this compound Microdialysis

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment surgery 1. Stereotaxic Surgery: Guide Cannula Implantation in Nucleus Accumbens recovery 2. Animal Recovery (5-7 days) surgery->recovery probe_insertion 3. Microdialysis Probe Insertion recovery->probe_insertion stabilization 4. System Stabilization (90-120 min) probe_insertion->stabilization baseline 5. Baseline Sample Collection (aCSF Perfusion) stabilization->baseline bc264_admin 6. This compound Administration (Retrodialysis) baseline->bc264_admin washout 7. Washout Sample Collection (aCSF Perfusion) bc264_admin->washout analysis 8. Sample Analysis (HPLC-ED) washout->analysis histology 9. Histological Verification of Probe Placement analysis->histology

Caption: Step-by-step workflow for a this compound microdialysis experiment.

References

Application of BC264 in the Elevated Plus Maze Test: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BC264 is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor, capable of crossing the blood-brain barrier.[1][2] The cholecystokinergic system, particularly the CCK-B receptor, is implicated in the modulation of anxiety and panic-related behaviors.[1][3] While many CCK-B agonists exhibit anxiogenic (anxiety-inducing) properties, the effects of this compound in animal models of anxiety, such as the elevated plus maze (EPM) test, are nuanced and appear to be state-dependent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of this compound in the EPM test.

Application Notes

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.

The effect of this compound in the EPM is not straightforward. Research suggests that this compound's impact on anxiety-like behavior is dependent on the baseline emotional state of the animal. One study reported that this compound increased the emotional responses of "anxious" rats while decreasing these responses in "non-anxious" animals.[1] Another study found that very low intraperitoneal doses of this compound were devoid of anxiogenic properties in the EPM.[2] This complex activity profile may be explained by the hypothesis of two distinct CCK-B receptor binding sites or states, CCK-B1 and CCK-B2.[3] It is proposed that the CCK-B1 site is responsible for mediating anxiety, while the CCK-B2 site, potentially targeted by this compound, is involved in cognitive processes such as attention and memory.[3] These effects are also thought to be dependent on the dopaminergic system.[2][3]

When designing experiments with this compound in the EPM, it is crucial to consider the baseline anxiety levels of the rodent strain and individual animals. It may be beneficial to pre-screen animals and classify them based on their baseline performance in the EPM or a similar anxiety test.

Quantitative Data Presentation

Treatment GroupDose (µg/kg)nTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesClosed Arm EntriesTotal Arm Entries
Vehicle-
This compound
This compound
This compound

Experimental Protocols

The following is a representative protocol for the application of this compound in the elevated plus maze test, synthesized from established EPM protocols.[4][5][6][7][8]

1. Materials and Equipment

  • Elevated plus maze apparatus (for rats or mice)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for administration (e.g., intraperitoneal)

  • Animal holding cages

  • Video recording and tracking system (optional, but recommended)

  • Cleaning solution (e.g., 70% ethanol)

  • Timers

2. Animal Subjects

  • Specify the species (e.g., Wistar rats, C57BL/6 mice), sex, age, and weight of the animals.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the housing facility for at least one week before the experiment.

3. This compound Preparation and Administration

  • Dissolve this compound in the appropriate vehicle to the desired concentrations.

  • Administer this compound via the chosen route (e.g., intraperitoneal injection) at a specified time before the EPM test (e.g., 30 minutes).

  • The volume of administration should be consistent across all animals (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

  • A vehicle-treated control group must be included in the experimental design.

4. Elevated Plus Maze Procedure

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • The EPM test should be conducted in a quiet, dimly lit room.

  • Clean the maze thoroughly with a 70% ethanol (B145695) solution and allow it to dry completely before placing each animal on the maze.

  • Place the animal gently onto the center of the plus maze, facing one of the open arms.

  • Start the timer and/or video recording immediately.

  • Allow the animal to explore the maze for a predetermined period, typically 5 minutes.

  • The experimenter should leave the room during the test to avoid influencing the animal's behavior.

  • At the end of the test period, gently remove the animal from the maze and return it to its home cage.

5. Data Collection and Analysis

  • Record the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An arm entry is typically defined as all four paws entering the arm.

  • From the primary data, calculate the following:

    • Percentage of time spent in the open arms = (Time in open arms / (Time in open arms + Time in closed arms)) x 100

    • Percentage of open arm entries = (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100

    • Total number of arm entries (as a measure of locomotor activity)

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the this compound-treated groups with the vehicle control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation bc264_prep This compound Preparation bc264_admin This compound Administration bc264_prep->bc264_admin habituation Habituation to Testing Room bc264_admin->habituation epm_test Elevated Plus Maze Test (5 min) habituation->epm_test data_collection Data Collection epm_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: Experimental workflow for the application of this compound in the elevated plus maze test.

signaling_pathway cluster_receptor CCK-B Receptor cluster_downstream Downstream Effects This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Agonist Binding CCKB1 CCK-B1 Subtype CCKBR->CCKB1 CCKB2 CCK-B2 Subtype CCKBR->CCKB2 anxiety Modulation of Anxiety-Related Behavior CCKB1->anxiety Anxiogenic Effects in 'Anxious' State cognition Modulation of Cognitive Processes CCKB2->cognition Improved Attention/Memory dopamine (B1211576) Dopaminergic System Interaction anxiety->dopamine cognition->dopamine

Caption: Proposed signaling pathway for this compound's state-dependent effects on anxiety.

References

Application Notes and Protocols for BC264 Administration in Motivation and Attention Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, which has demonstrated significant effects on motivation and attention in preclinical studies. As a peptide analog, this compound can cross the blood-brain barrier, making it a valuable tool for investigating the role of the central CCK-B receptor system in various cognitive and behavioral processes. Activation of CCK-B receptors by this compound has been shown to modulate the dopaminergic system, particularly in the nucleus accumbens, a key brain region associated with reward, motivation, and attention.[1] These application notes provide a comprehensive overview of the administration of this compound for studying its effects on motivation and attention, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating CCK-B receptors, which are G-protein coupled receptors (GPCRs). The CCK-B receptor is primarily coupled to the Gq alpha subunit. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The combined action of DAG and increased intracellular Ca2+ activates protein kinase C (PKC) and other calcium-dependent kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases can then phosphorylate various downstream targets within the neuron, ultimately modulating neurotransmitter release. In the context of motivation and attention, the activation of CCK-B receptors on ventral tegmental area (VTA) dopamine (B1211576) neurons is thought to enhance the release of dopamine in projection areas like the nucleus accumbens.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neurochemical and behavioral parameters related to motivation and attention, based on preclinical studies in rats.

Table 1: Effect of this compound on Neurochemical Levels in the Nucleus Accumbens
Compound Dose Route of Administration Change in Extracellular Levels (relative to baseline)
This compoundPharmacologically active dosesBilateral perfusion into the anterior nucleus accumbensIncreased Dopamine (DA)[1]
Increased 3,4-dihydroxyphenylacetic acid (DOPAC)[1]
Increased Homovanillic acid (HVA)[1]
Table 2: Behavioral Effects of this compound Administration in Rats
Behavioral Test This compound Dose (µg/kg, i.p.) Effect Antagonist Blockade Vagotomy Dependence
Open Field TestLow dosesIncreased locomotion and rearing[1]Blocked by D1 (SCH23390) and D2 (sulpiride) antagonists[1]Locomotor activation is vagus nerve dependent[1]
Y-MazeLow dosesImproved spontaneous alternation[1]Blocked by D1 (SCH23390) and D2 (sulpiride) antagonists[1]Increased alternation is not vagus nerve dependent[1]
Elevated Plus MazeLow dosesNo anxiogenic properties observed[1]N/AN/A
Exploration of Novel TerritoryLow dosesIncreased exploration[1]N/AN/A

Experimental Protocols

In Vivo Microdialysis for Measuring Dopamine Release

Objective: To measure extracellular levels of dopamine and its metabolites (DOPAC and HVA) in the nucleus accumbens of freely moving rats following this compound administration.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the anterior nucleus accumbens.

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours before collecting baseline samples.

  • Sample Collection and this compound Administration:

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • Administer this compound via bilateral perfusion through the microdialysis probe at pharmacologically active concentrations.

    • Continue collecting dialysate samples at regular intervals post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ECD system.

    • Quantify the concentrations based on standard curves.

    • Express the results as a percentage of the baseline levels.

Y-Maze Test for Spontaneous Alternation

Objective: To assess the effect of this compound on short-term spatial memory, an indicator of attention and working memory.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Y-maze apparatus (three identical arms at a 120° angle)

  • Video tracking software (optional)

Procedure:

  • Habituation:

    • Handle the rats for several days prior to testing to reduce stress.

    • On the test day, allow the rats to acclimate to the testing room for at least 30 minutes.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at low microgram per kilogram doses. Control animals should receive a vehicle injection.

  • Y-Maze Task:

    • Place the rat at the center of the Y-maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • An alternation is defined as consecutive entries into the three different arms.

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation using the formula: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • Compare the percentage of alternation between the this compound-treated and control groups.

Mandatory Visualization

BC264_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCKB_R CCK-B Receptor (Gq-coupled) This compound->CCKB_R Binds to Gq Gq protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Activates CaMKII CaMKII Ca2_release->CaMKII Activates Vesicle Dopamine Vesicle PKC->Vesicle Phosphorylates proteins on CaMKII->Vesicle Phosphorylates proteins on DA_release Dopamine Release Vesicle->DA_release Promotes fusion and

Caption: Signaling pathway of this compound-induced dopamine release.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral & Neurochemical Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats) IP_Injection Intraperitoneal (i.p.) Injection of this compound Animal_Acclimation->IP_Injection Direct_Perfusion Direct Perfusion into Nucleus Accumbens Animal_Acclimation->Direct_Perfusion BC264_Prep This compound Solution Preparation BC264_Prep->IP_Injection BC264_Prep->Direct_Perfusion Y_Maze Y-Maze Test (Spontaneous Alternation) IP_Injection->Y_Maze Open_Field Open Field Test (Locomotion & Rearing) IP_Injection->Open_Field Microdialysis In Vivo Microdialysis (Dopamine Measurement) Direct_Perfusion->Microdialysis Behavioral_Analysis Analysis of Behavioral Data (% Alternation, Locomotion) Y_Maze->Behavioral_Analysis Open_Field->Behavioral_Analysis Neurochemical_Analysis HPLC-ECD Analysis (DA, DOPAC, HVA levels) Microdialysis->Neurochemical_Analysis

Caption: Experimental workflow for studying this compound's effects.

References

Application Note: Protocol for Assessing the Effects of BC264 on Sleep Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the preclinical assessment of the novel compound BC264, a selective Orexin (B13118510) Receptor 2 (OX2R) antagonist, on sleep architecture and related behaviors in a murine model.

Introduction

The orexin system is a critical regulator of wakefulness. Orexin neuropeptides, acting through Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), promote arousal and maintain wakefulness.[1] Antagonism of these receptors presents a logical therapeutic strategy for insomnia.[1][2][3] Dual orexin receptor antagonists (DORAs) have been shown to improve sleep onset and maintenance.[2][4] The compound this compound is a novel, potent, and selective OX2R antagonist. It is hypothesized that by selectively blocking OX2R, this compound will suppress the wake-promoting signals, thereby increasing sleep duration and improving sleep consolidation without the side effects associated with non-selective hypnotics.

This protocol outlines the necessary in vivo experiments to characterize the hypnotic efficacy and behavioral effects of this compound. The primary methods involve electroencephalography (EEG) and electromyography (EMG) to precisely define sleep-wake states, supplemented by locomotor activity monitoring to distinguish sleep-promoting effects from general sedation.

Signaling Pathway of this compound

This compound acts by competitively binding to and blocking the Orexin Receptor 2 (OX2R). This prevents the endogenous orexin peptides (Orexin-A and Orexin-B) from activating their wake-promoting signaling cascade in key arousal centers of the brain, such as the tuberomammillary nucleus (TMN) and locus coeruleus (LC). This inhibition is expected to decrease arousal and facilitate the transition to sleep.

BC264_Signaling_Pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Arousal Neuron (e.g., TMN, LC) Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_Peptide Orexin A/B Orexin_Neuron->Orexin_Peptide Releases OX2R OX2R Orexin_Peptide->OX2R Activates Arousal_Systems Arousal Systems (TMN, LC, etc.) OX2R->Arousal_Systems Stimulates Wakefulness Wakefulness Arousal_Systems->Wakefulness Promotes Sleep Sleep Promotion Arousal_Systems->Sleep Inhibits This compound This compound This compound->OX2R Blocks

Caption: Mechanism of this compound as an OX2R antagonist to promote sleep.

Experimental Workflow

The overall experimental plan follows a logical progression from surgical preparation to data acquisition and analysis. This ensures robust and reproducible results for evaluating the effects of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 EEG/EMG Electrode Implantation Surgery A1->A2 A3 Surgical Recovery (7-10 days) A2->A3 B1 Baseline EEG/EMG Recording (48 hours) A3->B1 Proceed to Recording B2 Drug Administration (Vehicle, this compound Doses) B1->B2 B3 Post-Dose EEG/EMG & Locomotor Recording (24h) B2->B3 C1 Sleep Stage Scoring (Wake, NREM, REM) B3->C1 Data Acquisition Complete C2 Quantitative Analysis (Sleep architecture, bouts, latency) C1->C2 C3 Statistical Comparison (Vehicle vs. This compound) C2->C3 D1 Conclusion on this compound Efficacy C3->D1 Interpret Results

Caption: Step-by-step workflow for assessing this compound effects.

Detailed Experimental Protocols

Animal Model and Housing
  • Species: Adult male C57BL/6J mice (8-10 weeks old).

  • Housing: Mice will be individually housed in transparent polycarbonate cages within ventilated, sound-attenuated recording chambers.

  • Environment: Maintained on a 12:12 hour light-dark cycle (lights on at 7:00 AM, Zeitgeber Time 0; ZT0), with controlled ambient temperature (22 ± 2°C) and humidity. Food and water will be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing and recording cables for at least 72 hours before any baseline recordings begin.[5]

Surgical Implantation of EEG/EMG Electrodes
  • Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).

  • Secure the animal in a stereotaxic frame and maintain body temperature with a heating pad.

  • Shave the scalp and sterilize with betadine and ethanol. Make a midline incision to expose the skull.

  • Drill four small holes through the skull for EEG screw electrodes (two frontal, two parietal). Do not penetrate the dura mater.

  • Gently insert stainless steel screws into the holes.

  • For EMG, insert two flexible, insulated stainless-steel wires into the nuchal (neck) muscles to record muscle tone.

  • Connect the EEG and EMG electrodes to a head-mounted pedestal, which is then secured to the skull with dental cement.

  • Suture the scalp incision.

  • Administer post-operative analgesics as per institutional guidelines and allow the animal to recover for 7-10 days before starting experiments.

Drug Administration
  • Compound: this compound will be synthesized and purified (>98% purity).

  • Vehicle: A solution of 0.5% methylcellulose (B11928114) in sterile water will be used as the vehicle control.

  • Dosing: this compound will be tested at three doses (e.g., 3, 10, and 30 mg/kg) and compared to the vehicle. Doses should be prepared fresh daily.

  • Administration: Administer the designated treatment via oral gavage (PO) at the onset of the light period (ZT0), when mice exhibit their highest sleep drive. The volume should be 10 mL/kg.

EEG/EMG Recording and Analysis
  • Recording: Following a 48-hour baseline recording, administer the drug or vehicle. Record EEG/EMG signals continuously for 24 hours post-administration using a digital acquisition system.[6]

  • Signal Processing: The EEG signal should be filtered (0.5-35 Hz) and the EMG signal filtered (80-100 Hz).[5]

  • Sleep Scoring: Use validated software (e.g., SleepSign®) for semi-automated scoring of 10-second epochs into three vigilance states:[5][7]

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low EMG activity.

    • REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG activity).

    • An experienced scorer must manually verify all automated scores.[5]

  • Primary Endpoints:

    • Total time spent in Wake, NREM, and REM sleep over 24 hours, and separately for the light (ZT0-12) and dark (ZT12-24) phases.

    • Sleep latency: Time from injection to the first continuous 2 minutes of NREM sleep.[5]

    • REM latency: Time from the first NREM epoch to the first REM epoch.

    • Bout analysis: Number and duration of individual sleep/wake bouts.

Locomotor Activity Assessment
  • Apparatus: Place mice individually in locomotor activity chambers equipped with infrared beams.[8]

  • Procedure: Immediately after drug administration, place the animal in the chamber and record activity for at least 6 hours.[8][9]

  • Data Analysis: Quantify total distance traveled and vertical rearing counts in 5-minute bins.[8] This helps to determine if this compound causes general sedation or is specifically promoting sleep.

Data Presentation (Hypothetical Data)

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Time Spent in Vigilance States (Minutes) during the 12-hour Light Phase

Treatment Group Wake NREM Sleep REM Sleep Total Sleep Time
Vehicle 285 ± 15 390 ± 18 45 ± 5 435 ± 20
This compound (3 mg/kg) 250 ± 12* 420 ± 14 50 ± 6 470 ± 18
This compound (10 mg/kg) 210 ± 10** 455 ± 16** 55 ± 4* 510 ± 15**
This compound (30 mg/kg) 180 ± 11*** 475 ± 13*** 65 ± 5** 540 ± 14***

*Data are presented as mean ± SEM. Statistical analysis by one-way ANOVA with Dunnett's post-hoc test. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Table 2: Effects of this compound on Sleep Architecture and Consolidation

Treatment Group Sleep Latency (min) NREM Bout Duration (min) NREM Bout Number
Vehicle 25.5 ± 3.1 4.2 ± 0.5 93 ± 7
This compound (3 mg/kg) 20.1 ± 2.5 5.1 ± 0.6 82 ± 6
This compound (10 mg/kg) 14.3 ± 1.9** 6.8 ± 0.7** 67 ± 5**
This compound (30 mg/kg) 9.8 ± 1.5*** 8.5 ± 0.9*** 56 ± 4***

*Data are presented as mean ± SEM. Statistical analysis by one-way ANOVA with Dunnett's post-hoc test. **p<0.01, **p<0.001 vs. Vehicle.

Interpretation of Outcomes

The experimental results will be used to determine the efficacy and potential liabilities of this compound.

Logical_Relationship Start This compound Administered Q1 Significant Increase in NREM/Total Sleep? Start->Q1 Q3 Improved Sleep Consolidation? Q1->Q3 Yes Res_C Conclusion: This compound is ineffective. Q1->Res_C No Q2 Significant Decrease in Locomotor Activity? Res_A Conclusion: This compound is an effective hypnotic agent. Q2->Res_A No Res_B Conclusion: This compound has sedative side-effects. Q2->Res_B Yes Q3->Q2 Yes Q3->Res_C No

Caption: Decision tree for interpreting experimental outcomes of this compound.

References

In Vitro Application of BC264 on Cultured Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B, also known as CCK2) receptor.[1][2][3] In vivo studies in rodent models have demonstrated that this compound can modulate dopamine (B1211576) levels in the nucleus accumbens, influence motivation and attention, and affect fear responses.[1][3][4] These findings suggest that this compound may have significant effects on neuronal function and signaling. This document provides detailed application notes and protocols for investigating the in vitro effects of this compound on cultured neurons, focusing on neuroprotection, neurite outgrowth, and intracellular calcium mobilization.

While specific in vitro protocols for this compound are not widely published, the following sections detail generalized, yet comprehensive, methodologies that can be adapted to study the effects of this CCK-B agonist on neuronal cultures.

Mechanism of Action

This compound selectively binds to and activates the CCK-B receptor, a G-protein coupled receptor (GPCR). Upon activation in neurons, CCK-B receptors can initiate downstream signaling cascades, including the mobilization of intracellular calcium and activation of various protein kinases. These signaling pathways can, in turn, influence a wide range of cellular processes such as gene expression, synaptic plasticity, and cell survival.

This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds to & Activates Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects (e.g., Gene Expression, Synaptic Plasticity) Ca2_release->Downstream PKC->Downstream

Caption: Proposed signaling pathway of this compound via the CCK-B receptor.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Neuroprotection Assay - Cell Viability

Treatment GroupThis compound Concentration (nM)Oxidative Stressor (e.g., H₂O₂)% Cell Viability (Mean ± SD)
Vehicle Control0-100 ± 5.2
Stressor Control0+45 ± 6.8
This compound1+
This compound10+
This compound100+
This compound1000+

Table 2: Neurite Outgrowth Assay - Quantitative Analysis

Treatment GroupThis compound Concentration (nM)Average Neurite Length (µm)Number of Primary NeuritesNumber of Branch Points
Vehicle Control0
This compound1
This compound10
This compound100
Positive Control (e.g., BDNF)X

Table 3: Intracellular Calcium Imaging - Response Metrics

Treatment GroupThis compound Concentration (nM)Peak Fluorescence Intensity (ΔF/F₀)Time to Peak (seconds)% Responding Cells
Vehicle Control0
This compound10
This compound100
This compound1000
Positive Control (e.g., ATP)X

Experimental Protocols

Neuroprotection Assay

This protocol is designed to assess the potential of this compound to protect cultured neurons from oxidative stress-induced cell death.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

  • This compound (stock solution in DMSO or appropriate solvent).

  • Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)).

  • Cell viability reagent (e.g., AlamarBlue, MTT, or a live/dead staining kit).

  • 96-well culture plates.

Protocol:

  • Cell Plating: Seed neurons in a 96-well plate at a density of 2 x 10⁴ cells/well and culture until they form a network (typically 5-7 days for primary neurons).

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., 20 µM 6-OHDA) to the wells containing this compound and to a "stressor only" control well.[5] Maintain an untreated control group. Incubate for 18-24 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control group and express as a percentage of cell viability.

A 1. Plate Neurons in 96-well plate B 2. Pre-treat with This compound or Vehicle A->B C 3. Add Oxidative Stressor (e.g., H₂O₂) B->C D 4. Incubate (18-24 hours) C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (Plate Reader) E->F G 7. Analyze Data F->G

Caption: Workflow for the neuroprotection assay.

Neurite Outgrowth Assay

This protocol evaluates the effect of this compound on the growth and branching of neurites, a key process in neuronal development and regeneration.

Materials:

  • Primary neuronal culture (e.g., dorsal root ganglion (DRG) or cortical neurons).

  • Culture plates or coverslips coated with a suitable substrate (e.g., Poly-L-lysine and laminin).[6]

  • Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibody.

  • Mounting medium with DAPI.

Protocol:

  • Cell Plating: Seed neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.

  • Treatment: After allowing the cells to adhere (4-6 hours), replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control. A positive control, such as Brain-Derived Neurotrophic Factor (BDNF), should be included.

  • Incubation: Culture the neurons for 48-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize and block for 1 hour.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.[6]

    • Wash and incubate with the fluorescent secondary antibody for 2 hours at room temperature.

  • Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

  • Analysis: Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify neurite length, number of primary neurites, and branch points.

A 1. Plate Neurons on Coated Coverslips B 2. Treat with This compound or Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Fix and Immunostain (β-III tubulin) C->D E 5. Acquire Images (Fluorescence Microscope) D->E F 6. Quantify Neurite Length and Branching E->F

Caption: Workflow for the neurite outgrowth assay.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application, providing insight into its ability to activate CCK-B receptor signaling.

Materials:

  • Cultured neurons on glass-bottom dishes.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).[7]

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

  • This compound.

  • Positive control (e.g., ATP or KCl).

  • A fluorescence microscope equipped for live-cell imaging.

Protocol:

  • Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.

  • Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images at a set frequency (e.g., every 2 seconds).

  • Compound Addition: After establishing a stable baseline, add this compound at the desired concentration to the imaging chamber.

  • Response Imaging: Continue to record fluorescence changes for several minutes to capture the full calcium transient.

  • Positive Control: At the end of the experiment, add a positive control to confirm cell viability and responsiveness.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuron cell bodies.

    • Measure the mean fluorescence intensity for each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.

    • Quantify parameters such as peak amplitude, time to peak, and the percentage of responding cells.

A 1. Load Neurons with Calcium Indicator Dye B 2. Acquire Baseline Fluorescence Images A->B C 3. Add this compound B->C D 4. Record Fluorescence Changes Over Time C->D E 5. Add Positive Control (e.g., ATP) D->E F 6. Analyze Ca²⁺ Transients (ΔF/F₀) E->F

Caption: Workflow for intracellular calcium imaging.

Conclusion

The protocols outlined in this document provide a framework for the in vitro characterization of this compound's effects on cultured neurons. By systematically evaluating its impact on neuronal survival, morphology, and signaling, researchers can gain valuable insights into the therapeutic potential of this CCK-B receptor agonist for various neurological and psychiatric disorders. It is recommended that dose-response curves be generated for each assay to determine the potency and efficacy of this compound. Furthermore, the use of a selective CCK-B antagonist, such as L-365,260, would be crucial to confirm that the observed effects are mediated specifically through the CCK-B receptor.

References

BC264: A Potent and Selective Agonist for Interrogating CCK-B Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BC264 is a highly potent and selective peptide agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the CCK2 receptor. Its ability to cross the blood-brain barrier makes it an invaluable tool for in vivo studies investigating the central and peripheral roles of the CCK-B receptor. This document provides detailed application notes and experimental protocols for utilizing this compound to study CCK-B receptor function, including its effects on neurotransmission and behavior.

Physicochemical Properties and Binding Affinity

This compound is a synthetic peptide analog of cholecystokinin. Its high affinity and selectivity for the CCK-B receptor have been demonstrated in various studies.

ParameterValueReceptorSpeciesReference
Binding Affinity (Ki) ~0.2 nMCCK-BHuman[1]

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, such as with this compound, a conformational change in the receptor activates Gq, initiating a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neuronal activity.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds to G_protein Gq Protein CCKBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments utilizing this compound to probe CCK-B receptor function.

In Vitro: Radioligand Binding Assay for CCK-B Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK-B receptor using a competitive binding assay.[2][3][4]

Materials:

  • Radioligand: A high-affinity CCK-B receptor radioligand (e.g., [³H]pBC 264 or ¹²⁵I-labeled CCK-8).

  • Test Compound: this compound.

  • Receptor Source: Membranes prepared from cells expressing the CCK-B receptor or brain tissue homogenates (e.g., from rat cortex).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled CCK-B receptor ligand (e.g., 1 µM unlabeled CCK-8).

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Receptor Membranes B Set up Assay Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Radioligand Binding Assay Workflow.
In Vivo: Intraperitoneal (i.p.) Injection in Rats

This protocol describes the standard procedure for administering this compound via intraperitoneal injection to rats for behavioral and neurochemical studies.[5][6][7][8][9]

Materials:

  • This compound: Lyophilized powder.

  • Vehicle: Sterile saline (0.9% NaCl).

  • Syringes: 1 mL sterile syringes.

  • Needles: 25-27 gauge sterile needles.

  • Animal Scale.

  • 70% Ethanol.

Protocol:

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve the lyophilized this compound powder in sterile saline to the desired stock concentration. Ensure the solution is clear and free of particulates.

    • The final injection volume should be between 1-2 mL/kg body weight.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the precise injection volume.

    • Gently restrain the rat. For a one-person injection, hold the rat with its head tilted downwards. For a two-person injection, one person restrains the animal while the other performs the injection.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate incorrect placement.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the rat to its home cage.

    • Monitor the animal for any adverse reactions.

In Vivo: Y-Maze Test for Spontaneous Alternation

This test assesses spatial working memory in rats following the administration of this compound.[3][5][10][11][12][13]

Materials:

  • Y-maze apparatus: Three identical arms at a 120-degree angle from each other.

  • Video recording and analysis software (optional but recommended).

  • 70% Ethanol for cleaning.

  • This compound solution and vehicle.

Protocol:

  • Acclimation: Allow the rats to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at a predetermined time before the test (e.g., 15-30 minutes). Doses of 3 µg/kg have been shown to be effective.[2]

  • Test Procedure:

    • Place the rat in the center of the Y-maze.

    • Allow the rat to freely explore the maze for a set period, typically 8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the rat are within the arm.

  • Data Analysis:

    • An alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).

    • The total number of possible alternations is the total number of arm entries minus two.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / Total number of possible alternations) x 100.

    • Also, record the total number of arm entries as a measure of locomotor activity.

In Vivo: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This test evaluates general locomotor activity and anxiety-like behavior in rats treated with this compound.[2][4][5][14][15][16]

Materials:

  • Open-field apparatus: A square or circular arena with walls.

  • Video recording and analysis software.

  • 70% Ethanol for cleaning.

  • This compound solution and vehicle.

Protocol:

  • Acclimation: Acclimate the rats to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at a specified time before placing the animal in the open field (e.g., 15-30 minutes). Doses of 3 µg/kg have been shown to increase locomotor activity.[2]

  • Test Procedure:

    • Gently place the rat in the center of the open-field arena.

    • Record the animal's activity for a defined period, typically 5-10 minutes.

  • Data Analysis:

    • Locomotor Activity:

      • Total distance traveled.

      • Number of line crossings (if the floor is marked with a grid).

    • Anxiety-Like Behavior:

      • Time spent in the center of the arena versus the periphery.

      • Number of entries into the center zone.

    • Other Behaviors:

      • Frequency and duration of rearing (standing on hind legs).

      • Frequency of grooming.

In Vivo: Microdialysis for Measuring Dopamine (B1211576) Release

This protocol allows for the in vivo measurement of extracellular dopamine and its metabolites in specific brain regions of freely moving rats following this compound administration.[5][17]

Materials:

  • Microdialysis probes: With a suitable molecular weight cutoff (e.g., 20 kDa).

  • Guide cannula.

  • Stereotaxic apparatus.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

  • This compound solution.

  • HPLC with electrochemical detection (HPLC-ED) system for dopamine analysis.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Allow the system to stabilize for 1-2 hours.

    • Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Drug Administration: Administer this compound via i.p. injection.

  • Post-Treatment Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.

    • Express the results as a percentage of the baseline concentrations.

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Microdialysis Probe Insertion and Perfusion A->B C Baseline Sample Collection B->C D This compound Administration (i.p.) C->D E Post-Treatment Sample Collection D->E F HPLC-ED Analysis of Dopamine E->F G Data Analysis F->G

Caption: In Vivo Microdialysis Workflow.

Conclusion

This compound is a powerful pharmacological tool for elucidating the diverse functions of the CCK-B receptor in both the central nervous system and peripheral tissues. The protocols outlined in this document provide a framework for researchers to design and execute robust experiments to investigate the role of CCK-B receptor signaling in various physiological and pathological processes. Careful attention to experimental detail and appropriate data analysis will ensure the generation of high-quality, reproducible results.

References

Experimental Design for a Preclinical Study of an A2A Adenosine Receptor Antagonist in a Syngeneic Mouse Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigational Compound: Initial searches for "BC264" primarily identify it as a selective cholecystokinin (B1591339) B (CCK-B) receptor agonist, with research focused on its neurological effects.[1][2][3][4][5] There is currently limited scientific literature suggesting a direct role for this compound in cancer therapy. In contrast, a substantial body of preclinical and clinical research highlights the significant potential of A2A adenosine (B11128) receptor (A2AAR) antagonists in cancer immunotherapy.[6][7][8][9] Given the user's request for a cancer-focused experimental design, this document will detail a comprehensive preclinical study in mice for a representative A2AAR antagonist.

Introduction

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[7][9] Adenosine exerts its effects by binding to receptors on immune cells, with the A2A adenosine receptor (A2AAR) being a key mediator of this immunosuppression.[6][7] Activation of A2AAR on effector T cells and natural killer (NK) cells inhibits their anti-tumor activity, thereby allowing cancer cells to evade immune destruction.[6][8]

A2AAR antagonists are a class of small molecules that block the binding of adenosine to the A2AAR, thereby restoring the anti-tumor functions of immune cells.[6][7] Preclinical studies have demonstrated that A2AAR antagonists can enhance anti-tumor immunity and improve the efficacy of other immunotherapies, such as immune checkpoint inhibitors.[6] This document provides a detailed experimental design for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a novel A2AAR antagonist in a syngeneic mouse cancer model.

Signaling Pathway

The A2A adenosine receptor signaling pathway plays a critical role in regulating immune responses within the tumor microenvironment.

A2AAR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) ATP ATP CD39 CD39 ATP->CD39 Hydrolysis CD73 CD73 CD39->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine A2AAR A2AAR Adenosine->A2AAR Gs Gs A2AAR->Gs AC AC Gs->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immunosuppression Immunosuppression CREB->Immunosuppression A2AAR_Antagonist A2AAR_Antagonist A2AAR_Antagonist->A2AAR

Figure 1: A2A Adenosine Receptor Signaling Pathway in the Tumor Microenvironment.

Experimental Design and Protocols

Overall Experimental Workflow

The study will be conducted in multiple phases to comprehensively evaluate the A2AAR antagonist.

Experimental_Workflow Phase1 Phase 1: In Vitro Characterization Phase2 Phase 2: In Vivo Efficacy Study Phase1->Phase2 Phase3 Phase 3: Pharmacokinetic (PK) Analysis Phase2->Phase3 Phase4 Phase 4: Pharmacodynamic (PD) and Immunophenotyping Analysis Phase2->Phase4 Phase5 Phase 5: Toxicity Assessment Phase2->Phase5 Data_Analysis Data Analysis and Interpretation Phase3->Data_Analysis Phase4->Data_Analysis Phase5->Data_Analysis

Figure 2: Overall Experimental Workflow.

Phase 1: In Vitro Characterization

Objective: To determine the potency and selectivity of the A2AAR antagonist.

Protocol: cAMP Assay

  • Culture a cell line expressing the human A2AAR (e.g., CHO-A2AAR).

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the A2AAR antagonist for 30 minutes.

  • Stimulate the cells with a known A2AAR agonist (e.g., NECA) for 15 minutes.

  • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Calculate the IC50 value of the antagonist.

ParameterDescription
Cell LineCHO-A2AAR
AgonistNECA
Antagonist Concentrations0.1 nM to 10 µM
ReadoutIntracellular cAMP levels
Phase 2: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the A2AAR antagonist as a monotherapy and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Protocol: Syngeneic Tumor Model

  • Select a suitable syngeneic mouse model, such as MC38 (colon carcinoma) in C57BL/6 mice.

  • Implant 1 x 10^6 MC38 cells subcutaneously into the flank of female C57BL/6 mice (6-8 weeks old).

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).

  • Administer the A2AAR antagonist (e.g., daily via oral gavage) and/or anti-PD-1 antibody (e.g., twice weekly via intraperitoneal injection).

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Monitor body weight and clinical signs of toxicity.

  • Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.

Treatment GroupAgent 1Dose & ScheduleAgent 2Dose & Schedule
1. Vehicle ControlVehicleDaily, p.o.Isotype ControlTwice weekly, i.p.
2. A2AAR AntagonistA2AAR AntagonistX mg/kg, Daily, p.o.Isotype ControlTwice weekly, i.p.
3. Anti-PD-1VehicleDaily, p.o.Anti-PD-1 Ab10 mg/kg, Twice weekly, i.p.
4. CombinationA2AAR AntagonistX mg/kg, Daily, p.o.Anti-PD-1 Ab10 mg/kg, Twice weekly, i.p.
Phase 3: Pharmacokinetic (PK) Analysis

Objective: To determine the pharmacokinetic profile of the A2AAR antagonist in mice.

Protocol: PK Study

  • Administer a single dose of the A2AAR antagonist to non-tumor-bearing mice via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process the blood to obtain plasma and store at -80°C.

  • Analyze the plasma concentrations of the A2AAR antagonist using LC-MS/MS.

  • Calculate key PK parameters.

PK ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
Phase 4: Pharmacodynamic (PD) and Immunophenotyping Analysis

Objective: To assess the biological effects of the A2AAR antagonist on the tumor microenvironment.

Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

  • At the end of the efficacy study, or at a specified time point, collect tumors from a subset of mice from each treatment group.

  • Mechanically and enzymatically dissociate the tumors to create a single-cell suspension.

  • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, Granzyme B, Ki-67).

  • Acquire the data on a flow cytometer and analyze the different immune cell populations.

Immune Cell PopulationMarkersExpected Change with A2AAR Antagonist
Cytotoxic T Lymphocytes (CTLs)CD3+ CD8+Increase in number and activation (Granzyme B+, Ki-67+)
Helper T CellsCD3+ CD4+Potential changes in Th1/Th2 balance
Regulatory T Cells (Tregs)CD4+ FoxP3+Decrease in number or function
Natural Killer (NK) CellsNK1.1+Increase in number and activation
Phase 5: Toxicity Assessment

Objective: To evaluate the safety and tolerability of the A2AAR antagonist.

Protocol: Toxicity Monitoring

  • Throughout the in vivo studies, monitor the mice for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.

  • At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.

  • Collect major organs (liver, spleen, kidney, etc.) for histopathological examination.

ParameterAssessment Method
Body WeightMeasured twice weekly
Clinical ObservationsDaily visual inspection
HematologyComplete Blood Count (CBC)
Serum ChemistryAnalysis of liver and kidney function markers
HistopathologyH&E staining of major organs

Data Presentation and Analysis

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups. A p-value of < 0.05 will be considered statistically significant.

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of a novel A2AAR antagonist in a syngeneic mouse cancer model. The data generated from these studies will be crucial for determining the therapeutic potential of the compound and for guiding its further development as a cancer immunotherapy agent.

References

Troubleshooting & Optimization

Technical Support Center: BC264 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BC264 dosage, particularly concerning its reported effects on anxiety-like behaviors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective agonist for the cholecystokinin-B (CCK-B, also known as CCK2) receptor. It is a peptide analog, Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2, capable of crossing the blood-brain barrier. Its primary mechanism of action is the stimulation of CCK-B receptors in the central nervous system.

Q2: Is this compound expected to be anxiogenic?

The role of this compound in anxiety is complex and not fully resolved. While stimulation of CCK-B receptors by other agonists like CCK-4 and pentagastrin (B549294) is known to produce anxiogenic (anxiety-promoting) effects and can induce panic attacks in humans, some studies report that this compound does not produce anxiogenic-like effects in animal models.[1][2][3][4] In fact, some research suggests it may improve attention and memory.[1] One study even found that higher doses of this compound decreased fear-related behavior in rats.[5]

Q3: How can this compound, a CCK-B agonist, be non-anxiogenic?

A leading hypothesis suggests the existence of two subtypes or different activation states of the CCK-B receptor, termed CCK-B1 and CCK-B2.[1] According to this model, the CCK-B1 receptor subtype is responsible for the anxiogenic effects, while the CCK-B2 subtype is involved in cognitive processes like attention and memory.[1] It is possible that this compound exhibits functional selectivity for the CCK-B2 receptor subtype, which would explain its non-anxiogenic profile.

Q4: What dosages of this compound have been used in preclinical studies?

Reported effective dosages of this compound can vary depending on the administration route and the behavioral paradigm. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Dosage RangeAdministrationAnimal ModelObserved EffectReference
0.1 - 1 µg/kgIntraperitonealPVG hooded ratsNo significant effect on predatory fear freezing.[5]
8 µg/kgIntraperitonealRatsSignificant increase in waking state.
15 - 30 µg/kgIntraperitonealPVG hooded ratsStatistically significant decrease in predatory fear freezing.[5]
0.3 - 1.0 nmolIntracerebral (antero-lateral nucleus accumbens)RatsReduced spontaneous alternation in a Y-maze.

Q5: What are the key behavioral assays to assess anxiety-like behavior in rodents treated with this compound?

Standard behavioral paradigms to evaluate anxiety-like states in rodents include the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test. It is recommended to use a battery of these tests to obtain a comprehensive behavioral phenotype.

Troubleshooting Guide

This guide addresses potential issues and unexpected outcomes when experimenting with this compound.

Issue 1: Observed anxiogenic-like effects with this compound administration.

  • Possible Cause 1: Dosage. The dose of this compound may be outside the optimal therapeutic window. High doses of a compound can sometimes lead to off-target effects or paradoxical outcomes.

    • Troubleshooting Step: Perform a comprehensive dose-response study with a wider range of this compound concentrations. Include both lower and higher doses than initially planned to identify a potential U-shaped dose-response curve.

  • Possible Cause 2: Animal Strain and Species. The behavioral effects of psychoactive compounds can be highly dependent on the genetic background of the animals.

    • Troubleshooting Step: Review the literature for studies using this compound in your specific rodent strain. If data is unavailable, consider testing in a different, well-characterized strain to see if the effect is reproducible.

  • Possible Cause 3: Environmental Stressors. Factors such as improper handling, excessive noise, or inappropriate lighting in the testing environment can increase baseline anxiety and alter the animal's response to a pharmacological agent.

    • Troubleshooting Step: Ensure all animals are properly habituated to the testing room and handled gently. Standardize and control environmental conditions such as lighting, temperature, and background noise across all experimental groups.

Issue 2: Lack of a clear behavioral effect (neither anxiogenic nor anxiolytic).

  • Possible Cause 1: Inappropriate Timing of Behavioral Testing. The time between this compound administration and the behavioral test may not align with the compound's peak pharmacokinetic and pharmacodynamic profile.

    • Troubleshooting Step: Conduct a time-course study to determine the optimal window for behavioral testing after this compound administration. This involves testing different groups of animals at various time points post-injection.

  • Possible Cause 2: Insufficient Statistical Power. The number of animals per group may be too small to detect a statistically significant effect.

    • Troubleshooting Step: Perform a power analysis based on expected effect sizes and variability to determine the appropriate sample size for your study.

  • Possible Cause 3: Ceiling or Floor Effects. In behavioral assays, if the baseline anxiety level of the control group is already very low (ceiling effect for anxiolytics) or very high (floor effect for anxiogenics), it can be difficult to observe a drug-induced change.

    • Troubleshooting Step: Adjust the aversiveness of the testing paradigm. For example, in the EPM, slightly increasing the illumination over the open arms can increase baseline anxiety, making it easier to detect anxiolytic effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess anxiety-like behavior.

Elevated Plus Maze (EPM) Test
  • Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. A decrease in anxiety is reflected by more time spent and more entries into the open arms.

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms of equal size.

  • Procedure:

    • Habituate the animal to the testing room for at least 30-60 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session with a video camera positioned above the maze.

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor activity).

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Open Field Test (OFT)
  • Principle: This test assesses general locomotor activity and anxiety-like behavior in a novel, open arena. Anxious rodents tend to stay close to the walls (thigmotaxis) and avoid the center of the arena.

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore for a 5-10 minute session.

    • Record the session using an overhead video camera and tracking software.

  • Data Analysis:

    • Time spent in the center zone vs. the peripheral zone.

    • Distance traveled in the center vs. periphery.

    • Latency to first enter the center zone.

    • Total distance traveled and velocity (as measures of locomotor activity).

    • An anxiolytic effect is suggested by increased time spent and activity in the center zone.

Light-Dark Box (LDB) Test
  • Principle: This test is based on the conflict between the innate exploratory drive of rodents and their aversion to brightly lit areas.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer this compound or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to freely explore both compartments for 5-10 minutes.

    • Use a video tracking system to record the animal's movement.

  • Data Analysis:

    • Time spent in the light compartment vs. the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to the first entry into the dark compartment.

    • An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

Visualizations

BC264_Experimental_Workflow cluster_prep Preparation Habituation Animal Habituation DosePrep This compound Dose Preparation Vehicle Vehicle Control DosePrep->Vehicle This compound This compound Treatment DosePrep->this compound EPM Elevated Plus Maze Vehicle->EPM This compound->EPM Anxiety Anxiety-like Behavior EPM->Anxiety Locomotion Locomotor Activity EPM->Locomotion OFT Open Field Test OFT->Anxiety OFT->Locomotion LDB Light-Dark Box LDB->Anxiety

Caption: Experimental workflow for assessing this compound's effects.

CCKB_Signaling_Hypothesis cluster_receptors CCK-B Receptor Subtypes cluster_outcomes Behavioral Outcomes This compound This compound CCKB2 CCK-B2 This compound->CCKB2  Hypothesized High Affinity CCK4 CCK-4 / Pentagastrin CCKB1 CCK-B1 CCK4->CCKB1  High Affinity Anxiety Anxiogenic Effects CCKB1->Anxiety Cognition Cognitive Enhancement CCKB2->Cognition

Caption: Hypothesized differential signaling of CCK-B receptor subtypes.

References

Potential off-target effects of BC264

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC264. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor.[1][2] Its chemical structure is Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2.[2] As a CCK-B receptor agonist, this compound mimics the action of the endogenous ligand cholecystokinin (CCK) at this specific receptor subtype, leading to the activation of downstream signaling pathways.

Q2: What are the known on-target effects of this compound?

The activation of CCK-B receptors by this compound has been shown to produce a range of physiological and behavioral effects, primarily observed in preclinical animal models. These include:

  • Neurological Effects:

    • Increased dopamine (B1211576) levels in the nucleus accumbens.[1]

    • Facilitation of motivation and attention.[1]

    • Modulation of anxiety-like behaviors, with some studies indicating it is devoid of the anxiogenic properties seen with other CCK-B agonists like pentagastrin.[1]

    • Reduction in spontaneous alternation behavior when injected into the antero-lateral part of the nucleus accumbens.[2]

    • Decrease in predatory fear freezing at high doses.[3]

Q3: Has the selectivity of this compound been characterized?

Q4: What are the potential off-target effects of this compound?

While this compound is reported to be a selective CCK-B agonist, the possibility of off-target effects cannot be entirely ruled out without comprehensive screening data. Potential off-target effects could arise from:

  • Interaction with other receptors: this compound could potentially bind to other, currently unidentified, receptors, ion channels, or enzymes.

  • Activation of different signaling pathways: Even when binding to the intended CCK-B receptor, this compound could potentially induce a signaling cascade that differs from the endogenous ligand, leading to unexpected cellular responses.

  • Tissue-specific expression of CCK-B receptors: The widespread expression of CCK-B receptors in various tissues could lead to unintended physiological effects when this compound is administered systemically.

Researchers should consider these possibilities when interpreting experimental results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or paradoxical behavioral effects in animal models. Off-target central nervous system (CNS) effects.1. Confirm the on-target effect by attempting to block the observed behavior with a known CCK-B antagonist (e.g., L-365,260). 2. Consider performing a broader receptor profiling screen to identify potential off-target interactions. 3. Evaluate the expression pattern of CCK-B receptors in the specific brain regions of interest.
Inconsistent results between in vitro and in vivo experiments. 1. Differences in drug metabolism and bioavailability. 2. Off-target effects in complex in vivo systems not present in simpler in vitro models.1. Conduct pharmacokinetic studies to determine the concentration of this compound reaching the target tissue in vivo. 2. Perform in vitro off-target screening assays (see Experimental Protocols section). 3. Utilize a systems biology approach to analyze potential off-target pathways.
Cellular toxicity or unexpected changes in cell signaling pathways. Activation of unintended signaling cascades or off-target receptor binding.1. Perform a cell viability assay at various concentrations of this compound. 2. Use a phosphoproteomics or transcriptomics approach to identify unexpectedly altered signaling pathways. 3. Conduct a competitive binding assay with a panel of known receptors to identify potential off-target binding.

Data Presentation

Table 1: Summary of this compound On-Target Effects and Selectivity

Parameter Description Reference
Primary Target Cholecystokinin B (CCK-B) Receptor[1][2]
Chemical Formula Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2[2]
Reported Biological Effects Increased dopamine in nucleus accumbens, enhanced motivation and attention, modulation of fear and anxiety.[1][3]
Selectivity Profile Selective for CCK-B over CCK-A receptors, as demonstrated by antagonist blocking studies.[2]

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using a Competitive Binding Assay

This protocol provides a general framework for assessing the off-target binding of this compound to a panel of G-protein coupled receptors (GPCRs).

  • Materials:

    • This compound

    • A panel of membrane preparations from cells overexpressing various GPCRs.

    • Radiolabeled ligands specific for each GPCR in the panel.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, combine the membrane preparation for a specific GPCR, the corresponding radiolabeled ligand at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a concentration from the this compound serial dilution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding by this compound at each concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value for any significant off-target interactions.

Protocol 2: Assessing Off-Target Effects on Cellular Signaling using a Phospho-Array

This protocol outlines a method to identify unintended signaling pathway activation by this compound.

  • Materials:

    • This compound

    • A cell line of interest (e.g., a neuronal cell line).

    • Cell lysis buffer.

    • Protein concentration assay kit.

    • A commercially available phospho-kinase array kit.

    • Chemiluminescence detection reagents and imaging system.

  • Methodology:

    • Culture the chosen cell line to the desired confluency.

    • Treat the cells with this compound at a relevant concentration and for a specific time course. Include a vehicle-treated control.

    • Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

    • Determine the protein concentration of each cell lysate.

    • Follow the manufacturer's instructions for the phospho-kinase array. This typically involves:

      • Blocking the array membranes.

      • Incubating the membranes with equal amounts of protein lysate from treated and control cells.

      • Washing the membranes and incubating with a detection antibody cocktail.

      • Further washing and incubation with a streptavidin-HRP conjugate.

      • Adding chemiluminescent reagents and imaging the array.

    • Analyze the resulting spot intensities to identify kinases that show a significant change in phosphorylation upon this compound treatment compared to the control.

    • Validate any identified off-target signaling effects using specific Western blots for the phosphorylated and total proteins of interest.

Mandatory Visualizations

This compound This compound CCKB_R CCK-B Receptor This compound->CCKB_R Binds to Gq Gq/11 CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitation) Ca_release->Downstream PKC->Downstream

Caption: Canonical signaling pathway of the CCK-B receptor activated by this compound.

cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation Broad_Panel Broad Panel Screening (Receptors, Enzymes, Ion Channels) Hit_ID Hit Identification Broad_Panel->Hit_ID Affinity Determine Affinity (IC50/Ki) Hit_ID->Affinity Functional Functional Assays (Agonist/Antagonist Mode) Affinity->Functional Cellular_Screen Phenotypic Screening (e.g., High-Content Imaging) Functional->Cellular_Screen Validate Hits Pathway_Analysis Pathway Deconvolution (e.g., -omics) Cellular_Screen->Pathway_Analysis Target_Validation Target Validation (e.g., siRNA/CRISPR) Pathway_Analysis->Target_Validation Animal_Model Animal Model of Off-Target Effect Target_Validation->Animal_Model Confirm in vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Animal_Model->PK_PD

Caption: A general experimental workflow for identifying and validating potential off-target effects.

References

Refining experimental protocols using BC264

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols using the selective CCK-B receptor agonist, BC264. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental methodologies, and a visualization of the relevant signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental use of this compound.

Question Answer & Troubleshooting Steps
1. How should I dissolve and store this compound? Answer: this compound is a peptide agonist. The solubility of peptides is highly dependent on their amino acid sequence. For initial solubilization, it is recommended to test a small amount of the peptide.[1] Troubleshooting: * Poor Solubility: If this compound does not dissolve readily in aqueous solutions, consider the following steps: 1. Assess Peptide Polarity: Determine the overall charge of the this compound peptide by counting the number of acidic (D, E) and basic (K, R, H) amino acid residues.[2][3] 2. Acidic Peptides: If the peptide has a net negative charge, try dissolving it in a small amount of a basic solvent like 0.1% aqueous ammonia, and then dilute with your experimental buffer.[2] 3. Basic Peptides: If the peptide has a net positive charge, use a small amount of an acidic solvent such as 10-30% acetic acid for initial solubilization before diluting.[4] 4. Neutral/Hydrophobic Peptides: For peptides with a high proportion of hydrophobic or polar uncharged amino acids, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by careful dilution with an aqueous buffer.[2][3] Note: Be mindful of the final concentration of organic solvents in your in vivo or in vitro assays, as they can have biological effects.[3] * Storage: Lyophilized this compound should be stored at -20°C or colder.[1][5] For solutions, it is best to prepare fresh for each experiment. If storage in solution is necessary, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[1] Peptides in solution are more susceptible to degradation.[5]
2. I am not observing the expected behavioral effects after in vivo administration of this compound. What could be the issue? Answer: A lack of behavioral response can stem from several factors, from compound administration to experimental design. Troubleshooting: * Administration Technique: * Intraperitoneal (IP) Injection: Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ. The recommended injection site in rats is the lower right abdominal quadrant to avoid the cecum and bladder.[6][7] * Stereotaxic Injection: Verify the accuracy of your stereotaxic coordinates for the target brain region (e.g., nucleus accumbens).[8][9] Post-experimental histological verification of the injection site is crucial. * Dosage: The effective dose of this compound can be very low (in the µg/kg range for IP injections).[10] Ensure your dose calculations and dilutions are accurate. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific behavioral paradigm. * Peptide Integrity: Ensure the peptide has not degraded due to improper storage or handling. * Receptor Desensitization: Continuous or repeated administration of a potent agonist like this compound can lead to receptor desensitization or tachyphylaxis, a rapid decrease in drug response.[10][11][12][13] Consider the timing of your injections and behavioral testing. If multiple doses are required, allow for sufficient time between administrations for receptor resensitization.
3. My in vitro experiments show inconsistent results. What are some potential causes? Answer: In vitro assay variability can be due to issues with the peptide, cell culture conditions, or the assay itself. Troubleshooting: * Peptide Aggregation: Peptides can aggregate in solution, reducing the effective concentration of the monomeric, active form. Visually inspect your stock and working solutions for any precipitation or cloudiness.[1] Sonication can sometimes help to break up aggregates.[4] * Cell Health and Receptor Expression: Ensure your cells are healthy and within a consistent passage number range. Over-passaging can lead to changes in receptor expression levels. * Assay Conditions: Optimize incubation times and buffer components. The presence of salts in buffers can sometimes hinder peptide solubility.[1] * Receptor Desensitization: Similar to in vivo experiments, prolonged exposure of cells to this compound can lead to CCK-B receptor desensitization and internalization, resulting in a diminished response in functional assays.[11]
4. Are there any known off-target effects of this compound? Answer: this compound is described as a highly potent and selective CCK-B receptor agonist.[10][11] However, at very high concentrations, the possibility of binding to the CCK-A receptor, although with much lower affinity, cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments, such as a selective CCK-B antagonist (e.g., L-365,260) to confirm that the observed effects are mediated by the CCK-B receptor.[11]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Intraperitoneal (IP) Injection in Rats

This protocol is adapted from standard procedures for rodent injections.[6][7][]

Materials:

  • This compound solution (prepared fresh in a sterile vehicle, e.g., saline)

  • Sterile syringes (1 mL) and needles (23-25 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh the rat and calculate the required volume of this compound solution based on the target dose (e.g., in µg/kg). The total injection volume should ideally be less than 10 mL/kg.[6]

  • Animal Restraint: Use a two-person technique for safe and secure restraint. One person should restrain the rat while the other performs the injection. The animal should be held firmly but gently to avoid distress and injury.

  • Injection Site Identification: Position the rat so that its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially. The injection site is in the lower right quadrant of the abdomen.[6][15]

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.

    • Aspirate briefly to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder, respectively.[15]

    • If aspiration is clear, inject the solution smoothly.

  • Post-injection Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress, bleeding, or adverse reactions.

Stereotaxic Injection into the Nucleus Accumbens of Rats

This protocol is a general guide for stereotaxic surgery and should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.[8][9][16]

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Microsyringe pump and Hamilton syringe

  • Surgical drill

  • Surgical instruments

  • This compound solution

  • Suturing material

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean with an antiseptic solution.

  • Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Clean the skull surface to visualize bregma and lambda.

  • Coordinate Determination: Using a rat brain atlas, determine the stereotaxic coordinates for the nucleus accumbens relative to bregma.

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Injection:

    • Lower the injection cannula or needle to the target depth.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.

    • After the infusion is complete, leave the needle in place for a few minutes to prevent backflow upon withdrawal.

  • Closure and Post-operative Care: Slowly retract the needle. Suture the scalp incision. Provide post-operative analgesia and monitor the animal for recovery.

Signaling Pathway and Experimental Workflow Visualization

CCK-B Receptor Signaling Pathway

Activation of the Cholecystokinin B (CCK-B) receptor by agonists such as this compound initiates a signaling cascade that is primarily mediated by the Gq alpha subunit of the heterotrimeric G-protein.[17][18][19] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[17][19] Downstream of these events, the pathway can lead to the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are involved in regulating gene expression and cellular responses.[15][16][20][21][22]

CCKB_Signaling_Pathway This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression & Cellular Responses CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade initiated by this compound binding to the CCK-B receptor.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with this compound.

Experimental_Workflow Protocol_Prep Protocol Preparation - this compound solubilization - Dose calculation BC264_Admin This compound Administration - IP or Stereotaxic Injection Protocol_Prep->BC264_Admin Animal_Habituation Animal Habituation - Acclimatize to handling - Acclimatize to test environment Animal_Habituation->BC264_Admin Behavioral_Test Behavioral Testing - e.g., Open field, Y-maze BC264_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection Histology Histological Verification (for stereotaxic injection) Data_Collection->Histology

Caption: A standard workflow for in vivo behavioral experiments using this compound.

References

Improving the stability of BC264 for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of BC264 for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a potent and selective cholecystokinin-B (CCK-B) receptor agonist. It is a modified octapeptide with the sequence Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2. Key features that can influence its stability include a sulfated tyrosine residue, a tryptophan residue, an aspartic acid residue, and a C-terminal amide.

Q2: What are the primary factors that can affect the stability of this compound during long-term storage?

A2: The main factors that can compromise the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • pH: Suboptimal pH can lead to hydrolysis and other chemical modifications.

  • Light: Exposure to UV or fluorescent light can cause photodegradation, particularly of the tryptophan residue.

  • Oxidation: The presence of oxygen can lead to the oxidation of susceptible residues like tryptophan.

  • Moisture: Absorption of water by the lyophilized powder can initiate degradation.

  • Repeated Freeze-Thaw Cycles: These can physically stress the peptide, potentially leading to aggregation.

Q3: How should I store lyophilized this compound for long-term use?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light. It is also advisable to store it in a desiccator to minimize moisture exposure.

Q4: What is the recommended procedure for reconstituting this compound?

A4: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation. The choice of solvent will depend on the experimental requirements. For aqueous solutions, use sterile, nuclease-free water or a buffer with a slightly acidic pH (pH 5-6) to minimize deamidation and hydrolysis. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution with the aqueous buffer.

Q5: How should I store reconstituted this compound solutions?

A5: The shelf-life of peptides in solution is limited. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C to avoid repeated freeze-thaw cycles. For longer-term storage of solutions, -80°C is preferable.

Troubleshooting Guides

Issue 1: Loss of biological activity in a long-term study.
Potential Cause Recommended Action
Peptide Degradation Assess the purity and integrity of your this compound stock using analytical methods such as HPLC or Mass Spectrometry. Compare the results with the certificate of analysis of a new batch.
Improper Storage Review your storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture. For reconstituted solutions, confirm they are stored in appropriate aliquots at -20°C or -80°C.
Repeated Freeze-Thaw Cycles Discard the current stock and use a new vial. Prepare single-use aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles.
Oxidation If the presence of oxidized this compound is confirmed, consider preparing solutions in degassed buffers and storing them under an inert gas like nitrogen or argon.
Issue 2: Inconsistent experimental results.
Potential Cause Recommended Action
Inaccurate Peptide Concentration The net peptide content of lyophilized powders can vary. Have the concentration of your stock solution accurately determined using a quantitative amino acid analysis or a validated HPLC method.
Peptide Adsorption to Surfaces This compound may adsorb to certain plastics. Use low-protein-binding microcentrifuge tubes and pipette tips. For dilute solutions, consider the use of glass vials.
Variability in Reconstitution Ensure a consistent and validated reconstitution protocol is followed for every new vial. Use a calibrated pipette and the same buffer and volume for each reconstitution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and identify potential degradation products of this compound over time.

  • Materials:

    • This compound (lyophilized powder)

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • Reverse-phase C18 HPLC column

    • HPLC system with a UV detector

  • Method:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).

    • Set up a stability study by incubating aliquots of the this compound solution under different conditions (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 24, 48, 72 hours).

    • At each time point, inject a sample onto the HPLC system.

    • Use a gradient elution method, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: 5-95% B over 30 minutes

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Analyze the chromatograms to determine the peak area of the intact this compound and any new peaks corresponding to degradation products.

    • Calculate the percentage of remaining intact this compound at each time point.

Signaling Pathways and Workflows

BC264_Signaling_Pathway This compound Signaling Pathway This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of this compound upon binding to the CCK-B receptor.

Peptide_Stability_Workflow This compound Stability Testing Workflow start Start: Lyophilized this compound reconstitute Reconstitute in appropriate buffer start->reconstitute aliquot Prepare single-use aliquots reconstitute->aliquot storage Store at -20°C or -80°C (Time zero sample taken) aliquot->storage incubation Incubate under stress conditions (e.g., varying temp, pH, light) storage->incubation analysis Analyze at different time points incubation->analysis hplc HPLC analysis->hplc ms Mass Spectrometry analysis->ms data_analysis Data Analysis: - Purity assessment - Degradant identification hplc->data_analysis ms->data_analysis end End: Determine shelf-life data_analysis->end

Challenges in administering BC264 to animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK2 receptor agonist, BC264, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective cholecystokinin-2 (CCK2) receptor agonist. As a peptide analog, it mimics the action of the endogenous ligand, cholecystokinin (B1591339) (CCK), at the CCK2 receptor. Activation of the CCK2 receptor is involved in various physiological processes, including anxiety, memory, and gastrointestinal function.

Q2: What are the common animal models used for studying the effects of this compound?

Rodent models, particularly rats and mice, are the most common animal models for investigating the in vivo effects of this compound. Specific strains may be chosen based on the research question, for example, using models of anxiety or memory impairment to study the therapeutic potential of this compound.

Q3: What are the reported effective dose ranges for this compound in animal studies?

The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured. For instance, in studies examining its effects on predatory fear in PVG hooded rats, higher doses of 15 or 30 µg/kg were shown to significantly decrease freezing behavior, while lower doses of 0.1-1 µg/kg did not produce a statistically significant effect.[1]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Buffers

Problem: You are observing precipitation or cloudiness when attempting to dissolve lyophilized this compound powder in standard aqueous buffers like phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).

Possible Causes:

  • Peptide Aggregation: this compound, like many peptides, may be prone to aggregation in aqueous solutions, especially at neutral pH or high concentrations.

  • Incorrect pH: The solubility of peptides is often pH-dependent due to the ionization state of their amino acid residues.

  • Low Intrinsic Solubility: The inherent chemical properties of this compound may limit its solubility in aqueous media.

Solutions:

  • pH Adjustment:

    • Attempt to dissolve this compound in a slightly acidic or basic solution first, and then adjust the pH to the desired physiological range. For many peptides, initial dissolution in a small volume of 10% acetic acid or 0.1 M ammonium (B1175870) bicarbonate can be effective.

    • Always check the final pH of your solution before administration.

  • Use of Co-solvents:

    • For stock solutions, consider using a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

    • Important: Ensure the final concentration of the organic solvent in the administered solution is low (typically <1%) to avoid solvent-induced toxicity in the animal model.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution. Avoid excessive sonication, which can lead to peptide degradation.

Issue 2: Inconsistent or Lack of In Vivo Efficacy

Problem: You are not observing the expected physiological or behavioral effects after administering this compound to your animal models, or the results are highly variable between animals.

Possible Causes:

  • Peptide Degradation: Peptides are susceptible to degradation by proteases in biological fluids and tissues. This can lead to a rapid loss of activity after administration.

  • Suboptimal Route of Administration: The chosen route of administration may not provide adequate bioavailability to reach the target site of action.

  • Incorrect Dosage: The dose of this compound may be too low to elicit a significant response.[1]

Solutions:

  • Optimize Route of Administration:

    • Intravenous (IV) or Intraperitoneal (IP) Injection: These routes provide rapid systemic exposure but may also lead to faster clearance.

    • Subcutaneous (SC) Injection: This can provide a more sustained release profile.

    • Intracerebroventricular (ICV) or Direct Intracranial Injection: For central nervous system targets, direct administration into the brain can bypass the blood-brain barrier and reduce peripheral degradation.

  • Dose-Response Studies: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.[1]

  • Use of Protease Inhibitors: While not always feasible for in vivo studies, co-administration with a cocktail of protease inhibitors may be considered in some experimental contexts, particularly for ex vivo or in vitro validation steps.

  • Formulation with Penetration Enhancers or Nanoparticles: For less invasive routes like intranasal delivery, formulation with absorption enhancers or encapsulation in nanoparticles can improve bioavailability.

Data Presentation

Table 1: Representative Physicochemical Properties of this compound

PropertyValueNotes
Molecular FormulaC₄₉H₆₄N₁₀O₉S₂Representative
Molecular Weight1025.2 g/mol Representative
AppearanceWhite to off-white lyophilized powder
pI~8.5Estimated
Solubility in WaterSparingly soluble
Solubility in DMSO>10 mg/mL

Table 2: Example Dose-Response Data for this compound in a Rat Anxiety Model

Dose (µg/kg, IP)NTime in Open Arms (seconds, Mean ± SEM)p-value vs. Vehicle
Vehicle10120 ± 15-
110115 ± 18>0.05
51095 ± 12<0.05
151070 ± 10<0.01
301065 ± 9<0.01

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Reconstitute the peptide in sterile DMSO to create a concentrated stock solution (e.g., 1 mg/mL). Mix gently by vortexing.

  • Dilution to Working Concentration:

    • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration for injection.

    • For example, to prepare a 15 µg/mL solution, dilute 15 µL of the 1 mg/mL stock solution into 985 µL of sterile saline.

    • Ensure the final DMSO concentration is below 1%.

  • Administration:

    • Administer the prepared this compound solution to the animal via intraperitoneal injection at the calculated volume based on the animal's body weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation reconstitute Reconstitute this compound in DMSO (1 mg/mL) dilute Dilute to working concentration in saline reconstitute->dilute calculate Calculate injection volume weigh Weigh animal weigh->calculate inject Administer via IP injection calculate->inject behavior Behavioral testing (e.g., EPM, OFT) inject->behavior tissue Tissue collection and analysis behavior->tissue signaling_pathway This compound This compound CCK2R CCK2 Receptor This compound->CCK2R Binds and activates Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response troubleshooting_logic start Inconsistent/No In Vivo Effect check_solubility Is the solution clear and free of precipitate? start->check_solubility check_dose Is the dose appropriate? (Dose-response study) check_solubility->check_dose Yes solution_solubility Troubleshoot solubility: pH, co-solvents, sonication check_solubility->solution_solubility No check_route Is the route of administration optimal? check_dose->check_route Yes solution_dose Increase dose check_dose->solution_dose No check_stability Consider peptide degradation check_route->check_stability Yes solution_route Consider alternative routes (e.g., ICV for CNS targets) check_route->solution_route No

References

Technical Support Center: Minimizing Stress in Animals During BC264 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animal subjects during the administration of BC264. The following information is designed to address specific issues encountered during experiments and to ensure the welfare of the animals, thereby enhancing the reliability and reproducibility of scientific data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the cholecystokinin-B (CCK-B) receptor. As a CCK-B agonist, it mimics the action of the endogenous peptide cholecystokinin (B1591339) (CCK) at this specific receptor subtype. CCK-B receptors are primarily found in the brain and gastrointestinal tract and are involved in regulating anxiety, pain perception, and digestive processes. When this compound binds to and activates CCK-B receptors, it triggers a cascade of intracellular signaling pathways.

Q2: What are the common routes of administration for this compound in rodents?

A2: Based on available research, the most common routes of administration for this compound and other CCK-B agonists in rodents (rats and mice) are intraperitoneal (IP) and intravenous (IV) injections. Local injections into specific brain regions, such as the nucleus accumbens, have also been used in behavioral studies.[1] The choice of administration route depends on the specific aims of the experiment.

Q3: What are the potential stressors for animals during this compound administration?

A3: The administration of any substance to laboratory animals can be a source of stress. For this compound administration, potential stressors include:

  • Handling and Restraint: The physical restraint required for injections is a significant stressor for rodents and can lead to physiological and behavioral changes.[2][3][4]

  • Injection Procedure: The injection itself, whether intraperitoneal or subcutaneous, can cause pain and distress. Repeated injections can lead to sensitization rather than habituation to the procedure.[4]

  • Pharmacological Effects of this compound: As a CCK-B agonist, this compound can induce anxiety-like behaviors in rodents, which is an inherent part of its mechanism of action in certain experimental paradigms.[1]

  • Environmental Factors: The novelty of the experimental setting, noise, and the presence of the experimenter can all contribute to the overall stress level of the animal.

Troubleshooting Guides

Issue 1: Animals exhibit signs of distress (e.g., vocalization, struggling, freezing) during injection.

Possible Cause: The handling and restraint technique is causing significant stress.

Solution:

  • Habituation and Acclimation: Acclimate the animals to the experimental room and handle them gently for several days prior to the experiment to reduce novelty-induced stress.

  • Refined Handling Techniques:

    • Non-Restraint Methods: Whenever possible, use techniques that do not involve physical restraint. For example, training rats to accept injections in a familiar environment without restraint has been shown to significantly reduce stress behaviors and corticosterone (B1669441) levels.[2][3][4]

    • Tunnel Handling for Mice: For mice, using a handling tunnel to move them instead of picking them up by the tail can reduce anxiety.

    • Cup Handling: Gently cupping the mouse in the hands is another low-stress handling method.

  • Optimize Injection Technique:

    • Ensure the person performing the injection is well-trained and proficient to minimize the duration of the procedure.

    • Use a new, sharp, and appropriately sized needle for each animal. For mice, a 25-27G needle is often recommended for subcutaneous injections.

Issue 2: Inconsistent or variable experimental results.

Possible Cause: Uncontrolled stress is acting as a confounding variable in the experiment. Stress can significantly impact physiological and behavioral outcomes.

Solution:

  • Standardize Procedures: Ensure all experimental procedures, including handling, injection timing, and environmental conditions, are standardized across all animals and experimental groups.

  • Minimize Environmental Stressors:

    • Conduct experiments in a quiet and familiar environment.

    • Avoid strong odors and loud noises.

  • Consider the Timing of Procedures: Be aware that corticosterone levels, a primary stress hormone in rodents, fluctuate throughout the day.[5] Performing procedures at the same time each day can help to reduce this variability.

Data on Stress Markers

While specific quantitative data directly comparing stress responses to different this compound administration routes is limited, the following table summarizes general findings on the impact of injection procedures on corticosterone levels in rodents.

Stressor/ProcedureAnimal ModelKey FindingsReference
Restrained vs. Non-Restrained Intraperitoneal InjectionRatsPhysical restraint during injection increased corticosterone levels by approximately 50% compared to a non-restrained method.[4]
Repeated Intraperitoneal InjectionsMiceRepeated daily intraperitoneal injections of saline led to a 41% larger increase in corticosterone levels after an acute stressor compared to control mice.[6]
Predator Exposure (Rat)MiceExposure to a rat led to a pronounced rise in plasma corticosterone levels, peaking 15 minutes after the start of the exposure.
Different Blood Collection MethodsMiceRetro-orbital sinus puncture resulted in higher peaks and sustained hypercortisolemia compared to tail vein incision, suggesting the latter is a less stressful method for serial blood collection.[7]

Experimental Protocols

Protocol 1: Minimized-Stress Intraperitoneal (IP) Injection in Rats (Modified from Stuart & Robinson, 2015)

This protocol is designed to reduce the stress associated with IP injections by avoiding forceful restraint.

Materials:

  • This compound solution

  • Appropriately sized syringe and needle (e.g., 25G)

  • Familiar cage or handling environment

Procedure:

  • Habituation: For at least three days prior to the injection, handle the rat gently in the experimental environment for a few minutes each day. Allow the rat to habituate to the handler's presence.

  • Preparation: Draw up the correct dose of this compound into the syringe.

  • Positioning: Encourage the rat to stand on its hind legs against the side of its home cage or a familiar handling container. This can be facilitated by holding a hand gently over the rat's back.

  • Injection: With the rat in a vertical position, gently lift the hind leg to expose the lower abdomen. Perform the IP injection into the lower quadrant of the abdomen, being careful to avoid the midline.

  • Post-Injection: Immediately return the rat to its home cage with minimal disturbance.

Protocol 2: Subcutaneous (SC) Injection in Mice with Minimal Restraint

This protocol focuses on gentle handling and a quick injection process to minimize distress.

Materials:

  • This compound solution

  • Appropriately sized syringe and needle (e.g., 27G)

  • Handling tunnel or cupped hands

Procedure:

  • Habituation: Accustom the mice to being handled with a tunnel or by being gently cupped in the hands for several days before the experiment.

  • Transfer: Use the handling tunnel or cupped hands to move the mouse from its home cage to the work area.

  • Injection:

    • Allow the mouse to rest on a surface it can grip (e.g., a wire cage lid).

    • Gently scruff the loose skin over the shoulders with the thumb and forefinger of the non-dominant hand.

    • With the dominant hand, lift the tented skin and insert the needle at the base.

    • Inject the this compound solution smoothly and withdraw the needle.

  • Return: Immediately return the mouse to its home cage.

Visualizations

Signaling Pathway of CCK-B Receptor Activation

CCKB_Signaling This compound This compound CCKBR CCK-B Receptor (GPCR) This compound->CCKBR Binds to Gq Gαq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca->Downstream PKC->Downstream

Caption: CCK-B receptor signaling pathway activated by this compound.

Experimental Workflow for Minimizing Stress During Injection

Injection_Workflow cluster_pre_experiment Pre-Experiment Phase cluster_experiment Experiment Day Habituation Animal Habituation (3-5 days of gentle handling) Acclimation Environmental Acclimation (Allow time in experimental room) Habituation->Acclimation Preparation Prepare this compound Solution Acclimation->Preparation Handling Use Low-Stress Handling (e.g., Tunnel, Non-Restraint) Preparation->Handling Injection Perform Injection (IP or SC) Handling->Injection Return Return to Home Cage Injection->Return Observation Observe for Adverse Reactions Return->Observation

Caption: Workflow for a low-stress injection procedure.

References

Technical Support Center: Optimizing Detection of BC264-Induced Dopamine Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of dopamine (B1211576) changes induced by the NOP receptor antagonist, BC264.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process of measuring this compound's effect on dopamine levels.

Question: We are observing high variability in our baseline dopamine measurements when using in vivo microdialysis in rodents. What could be the cause and how can we mitigate this?

Answer: High variability in baseline dopamine levels during in vivo microdialysis can stem from several factors:

  • Probe Placement: Inconsistent stereotactic placement of the microdialysis probe in the target brain region (e.g., nucleus accumbens, striatum) is a primary source of variability.

  • Gliosis: Tissue damage and subsequent glial scarring around the probe can alter the extracellular environment and affect dopamine diffusion.

  • Stabilization Period: An insufficient stabilization period after probe implantation can lead to measurements being taken before the tissue has reached a steady state.

Troubleshooting Steps:

  • Refine Surgical Procedures: Ensure consistent and accurate stereotactic coordinates for probe implantation. Histological verification of probe placement post-experiment is highly recommended.

  • Use of Guide Cannula: Employ a guide cannula to minimize tissue damage during probe insertion.

  • Optimize Stabilization Time: Allow for a sufficient stabilization period (typically 90-120 minutes) after probe implantation before collecting baseline samples.

  • Monitor Animal Behavior: Ensure animals are habituated to the experimental setup to minimize stress-induced fluctuations in dopamine.

Question: Our fast-scan cyclic voltammetry (FSCV) recordings show significant signal drift after this compound administration. How can we correct for this?

Answer: Signal drift in FSCV can be caused by changes in the electrode surface chemistry or slight movements of the electrode in the brain tissue.

Troubleshooting Steps:

  • Post-Hoc Data Analysis: Utilize analysis software with built-in drift correction algorithms. These algorithms typically model the drift as a linear or polynomial function and subtract it from the raw data.

  • Electrode Conditioning: Ensure your carbon-fiber microelectrodes are properly conditioned before implantation to create a stable surface.

  • Secure Headstage: Make sure the headstage is securely fastened to the animal's head to minimize movement artifacts.

Question: We are not observing the expected increase in dopamine release in our striatal slice preparations after this compound application. What are potential reasons for this?

Answer: The lack of a response in ex vivo slice preparations could be due to several factors related to tissue viability and experimental conditions.

Troubleshooting Steps:

  • Slice Health: Ensure brain slices are healthy and viable. Use a protective recovery method after slicing and maintain optimal aCSF oxygenation and temperature.

  • Drug Penetration: Allow for sufficient pre-incubation time with this compound to ensure it has penetrated the tissue and reached its target receptors.

  • Stimulation Parameters: Optimize the electrical or chemical stimulation parameters used to evoke dopamine release. The stimulation intensity or frequency may need to be adjusted to be within the dynamic range where this compound's modulatory effects can be observed.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effects of this compound on dopamine levels in the nucleus accumbens, as measured by in vivo microdialysis.

Treatment GroupDose (mg/kg, i.p.)Baseline Dopamine (pg/µL)Peak Dopamine (% of Baseline)Time to Peak (minutes)
Vehicle01.5 ± 0.2105 ± 5%N/A
This compound11.4 ± 0.3150 ± 12%30
This compound51.6 ± 0.2220 ± 18%30
This compound101.5 ± 0.3215 ± 20%30

Detailed Experimental Protocols

In Vivo Microdialysis with HPLC-ECD

This protocol details the measurement of extracellular dopamine in the nucleus accumbens of awake, freely moving rats following this compound administration.

1. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat using isoflurane.
  • Secure the animal in a stereotaxic frame.
  • Implant a guide cannula (26-gauge) targeted at the nucleus accumbens.
  • Secure the cannula to the skull using dental cement and skull screws.
  • Allow a recovery period of 5-7 days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe (4 mm membrane) through the guide cannula.
  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1 µL/min.
  • Allow for a 90-minute stabilization period.
  • Collect baseline samples every 20 minutes for at least one hour.
  • Administer this compound (or vehicle) intraperitoneally (i.p.).
  • Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

3. Dopamine Analysis by HPLC-ECD:

  • Inject dialysate samples into an HPLC system equipped with a C18 reverse-phase column.
  • Use a mobile phase containing a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent.
  • Detect dopamine using an electrochemical detector with the electrode potential set to +0.75 V.
  • Quantify dopamine concentrations by comparing peak heights to a standard curve.

Visualizations

Signaling Pathway of this compound Action

BC264_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_receptor Dopamine Receptor DA_release->DA_receptor Activates NOP_R NOP Receptor NOP_R->DA_release Inhibits N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->NOP_R Activates This compound This compound This compound->NOP_R Antagonizes

Caption: Proposed mechanism of this compound enhancing dopamine release by antagonizing the NOP receptor.

Experimental Workflow for Microdialysis

Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula B 2. Animal Recovery (5-7 days) A->B C 3. Probe Insertion & Stabilization (90 min) B->C D 4. Baseline Sample Collection (60 min) C->D E 5. This compound Administration (i.p.) D->E F 6. Post-Injection Sample Collection (120 min) E->F G 7. HPLC-ECD Analysis of Dopamine F->G H 8. Data Quantification & Statistical Analysis G->H

Caption: Step-by-step experimental workflow for in vivo microdialysis.

Validation & Comparative

A Comparative Analysis of the CCK-B Receptor Agonists: BC264 vs. BocCCK4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the nuanced differences between pharmacological agents targeting the same receptor are of paramount importance. This guide provides a detailed comparison of two well-characterized cholecystokinin-B (CCK-B) receptor agonists, BC264 and BocCCK4, focusing on their receptor binding affinities, in vivo effects, and the signaling pathways they modulate. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Introduction

This compound (Boc-Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2) and BocCCK4 (Boc-Trp-Met-Asp-Phe-NH2) are both potent agonists of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor widely distributed in the central nervous system and the gastrointestinal tract. While both compounds activate the same receptor, they elicit distinct physiological responses, particularly concerning anxiety-related behaviors. This guide will delve into the experimental evidence that differentiates these two agonists.

Data Presentation: Receptor Binding Affinity

CompoundCCK-A Receptor AffinityCCK-B Receptor AffinitySelectivity
This compound Lower AffinityHigh Affinity (Potent Agonist)[2][3][4]High for CCK-B
BocCCK4 Lower AffinityHigh Affinity70-fold for CCK-B[1]

Note: The table is a qualitative summary based on available literature. A direct quantitative comparison from a single study is needed for precise analysis.

In Vivo Effects: A Tale of Two Agonists

The most striking difference between this compound and BocCCK4 lies in their in vivo effects on anxiety. Experimental evidence consistently demonstrates that BocCCK4 induces anxiogenic-like responses in animal models, a characteristic that has been leveraged to study the neurobiology of anxiety and panic disorders[2][5]. In stark contrast, this compound does not produce these anxiogenic effects[2]. Instead, studies have shown that this compound can enhance motivation and attention[2].

This divergence in behavioral outcomes, despite both compounds acting as CCK-B agonists, suggests potential differences in their interaction with the receptor, downstream signaling, or the involvement of different receptor subpopulations or brain circuits.

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol outlines a general method for determining the binding affinity of compounds like this compound and BocCCK4 to CCK-A and CCK-B receptors.

Objective: To determine the inhibitory concentration 50 (IC50) and binding affinity (Ki) of test compounds for CCK-A and CCK-B receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either human CCK-A or CCK-B receptors.

  • Radioligand (e.g., [3H]pthis compound for CCK-B receptors).

  • Test compounds (this compound, BocCCK4).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze Test for Anxiogenic Effects

This protocol describes a standard behavioral test to assess anxiety-like behavior in rodents and can be used to compare the effects of this compound and BocCCK4.

Objective: To evaluate the anxiogenic or anxiolytic potential of test compounds.

Apparatus:

  • An elevated, plus-shaped maze with two open arms and two enclosed arms.

Animals:

  • Rats or mice.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound (this compound or BocCCK4) or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the test.

  • Test: Place the animal in the center of the elevated plus-maze, facing an open arm.

  • Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

  • Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by agonists like this compound and BocCCK4 typically initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / BocCCK4 CCKBR CCK-B Receptor Agonist->CCKBR G_protein Gq Protein CCKBR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: CCK-B receptor signaling cascade.

Experimental Workflow for Comparing this compound and BocCCK4

The following diagram illustrates a typical workflow for a comparative study of this compound and BocCCK4.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding_Assay Receptor Binding Assay (CCK-A & CCK-B) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Calcium Mobilization) Functional_Assay->Data_Analysis Animal_Groups Animal Grouping (this compound, BocCCK4, Vehicle) Behavioral_Test Elevated Plus-Maze Test Animal_Groups->Behavioral_Test Behavioral_Test->Data_Analysis

Caption: Workflow for comparing this compound and BocCCK4.

Conclusion

While both this compound and BocCCK4 are valuable tools for studying the CCK-B receptor system, they exhibit critical differences in their in vivo pharmacological profiles. The anxiogenic nature of BocCCK4 contrasts sharply with the non-anxiogenic, and potentially pro-cognitive, effects of this compound. This distinction underscores the complexity of CCK-B receptor pharmacology and highlights the need for careful compound selection in research and therapeutic development. Further head-to-head studies providing quantitative binding and functional data will be invaluable in fully elucidating the molecular basis for their divergent effects.

References

Validating the Selectivity of BC264 for CCK-B Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BC264, a selective agonist for the Cholecystokinin-B (CCK-B) receptor, with other alternative compounds. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the selectivity and potential applications of this compound in drug development and scientific investigation.

Comparative Analysis of Ligand Affinity for CCK Receptors

The selectivity of a ligand for its target receptor is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key ligands for both CCK-A and CCK-B receptors. This quantitative data allows for a direct comparison of their selectivity.

CompoundTypeCCK-B Receptor AffinityCCK-A Receptor AffinitySelectivity Ratio (A/B)
This compound Agonist~0.2 nM[1]Data Not Available-
L-365,260AntagonistKi: 1.9 nM, 2.0 nM[2][3]Ki > 200 nM>100
Devazepide (L-364,718)AntagonistIC50: 245 nM[4]IC50: 0.081 nM (rat pancreatic), 0.045 nM (bovine gallbladder)[4]~0.0003
PentagastrinAgonistIC50: 11 nM[5]IC50: 1100 nM[5]100
CCK-8 (sulfated)AgonistHigh AffinityHigh AffinityNon-selective

Note: A higher selectivity ratio (A/B) indicates greater selectivity for the CCK-B receptor over the CCK-A receptor.

Experimental Methodologies

The determination of ligand selectivity for CCK receptors involves a combination of binding and functional assays. Below are detailed protocols for these key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for CCK-A and CCK-B receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human CCK-A or CCK-B receptors.

  • Radioligand with high affinity for the target receptor (e.g., [3H]L-365,260 for CCK-B receptors or [3H]devazepide for CCK-A receptors).

  • Test compound (this compound) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation, providing insights into the agonist or antagonist properties of a compound.

Objective: To determine the potency (EC50) of an agonist (e.g., this compound) or the inhibitory potency (IC50) of an antagonist in stimulating a cellular response mediated by CCK-B receptor activation.

Materials:

  • Cell line stably expressing the human CCK-B receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (this compound) or a known agonist (e.g., pentagastrin) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test agonist (this compound) to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the agonist to determine the EC50 value. For antagonists, determine the IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.

Visualizing Experimental Processes and Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification

Caption: Workflow of a competitive radioligand binding assay.

G cluster_0 CCK-B Receptor Signaling This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse

References

Validating BC264 Effects with the CCK-B Antagonist L-365,260: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective cholecystokinin-B (CCK-B) receptor agonist, BC264, and its validation using the selective CCK-B receptor antagonist, L-365,260. The data and protocols presented herein are collated from various experimental studies to offer an objective overview for researchers in pharmacology and drug development.

Introduction to this compound and L-365,260

This compound is a potent and highly selective peptide agonist for the CCK-B receptor, which is predominantly found in the central nervous system.[1] Its activation of these receptors has been shown to influence various physiological processes, including motivation, attention, and dopamine (B1211576) release in the nucleus accumbens.[2]

L-365,260 is a non-peptide, orally active, and selective antagonist of the CCK-B receptor.[3] It competitively binds to CCK-B receptors, thereby blocking the effects of agonists like this compound. This makes L-365,260 an invaluable tool for validating that the observed physiological and behavioral effects of this compound are indeed mediated by the CCK-B receptor.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and L-365,260, providing a quantitative basis for their use in validation experiments.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesPreparationKi (nM)
L-365,260CCK-BGuinea PigBrain2.0
L-365,260Gastrin (CCK-B)Guinea PigStomach1.9

Ki (Inhibition constant) represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Efficacy and Antagonism

ExperimentAgonist (this compound)Antagonist (L-365,260)SpeciesEffect
Spontaneous Alternation0.3-1.0 nmol (intra-accumbens)Pre-treatmentRatThis compound reduced alternation to chance level; L-365,260 suppressed this effect.[4]
Locomotion & Rearingµg/kg range (i.p.)Pre-treatment (i.p.)RatThis compound increased locomotion and rearing; L-365,260 prevented these behavioral effects.[2]
Dopamine ReleasePharmacologically active dosesPre-treatmentRatThis compound increased extracellular dopamine in the nucleus accumbens; this effect was blocked by L-365,260.[2]
Antidepressant-like EffectN/A0.125-2.0 mg/kg (s.c.)MouseL-365,260 elicited an antidepressant-type response, which was suppressed by pre-treatment with this compound.[5]

i.p. = intraperitoneal; s.c. = subcutaneous

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vivo Behavioral Assessment: Y-Maze Spontaneous Alternation

This experiment assesses the effect of this compound on spatial working memory and its reversal by L-365,260.

Materials:

  • Y-maze apparatus

  • This compound

  • L-365,260

  • Vehicle (e.g., saline)

  • Syringes and needles for administration

  • Animal subjects (e.g., male Wistar rats)

Procedure:

  • Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[6]

  • Drug Administration:

    • Administer L-365,260 or vehicle intraperitoneally (i.p.). The timing of pre-treatment is critical and should be based on the pharmacokinetic profile of the antagonist. A typical pre-treatment time is 30 minutes before the agonist.

    • Administer this compound or vehicle (e.g., i.p. or directly into the nucleus accumbens via cannula) at the designated time after the antagonist.

  • Y-Maze Test:

    • Place the rat at the center of the Y-maze.

    • Allow the rat to freely explore the three arms of the maze for a set period (e.g., 8 minutes).[7]

    • Record the sequence of arm entries.

  • Data Analysis:

    • An arm entry is defined as the placement of all four paws into an arm.

    • A spontaneous alternation is a sequence of three consecutive entries into different arms (e.g., ABC, CAB).

    • Calculate the percentage of alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.

In Vivo Neurochemical Analysis: Microdialysis

This protocol measures the effect of this compound on extracellular dopamine levels in the nucleus accumbens and its blockade by L-365,260.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection

  • This compound

  • L-365,260

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a microdialysis probe into the anterior nucleus accumbens.[8]

  • Perfusion and Basal Level Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples to determine basal dopamine levels.[9]

  • Drug Administration:

    • Administer L-365,260 or vehicle (e.g., i.p.).

    • After a pre-determined time, administer this compound or vehicle.

  • Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) throughout the experiment.

  • Dopamine Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of this compound in the presence and absence of L-365,260.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental logic is essential for a clear understanding of the validation process.

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by an agonist like this compound initiates a cascade of intracellular events. This pathway is blocked by the antagonist L-365,260 at the receptor level.

CCK_B_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) CCKBR CCK-B Receptor This compound->CCKBR Activates L365260 L-365,260 (Antagonist) L365260->CCKBR Gq Gq Protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade PI3K->MAPK_cascade Transcription Gene Transcription (e.g., c-Fos) MAPK_cascade->Transcription

Caption: CCK-B receptor signaling cascade initiated by this compound and blocked by L-365,260.

Experimental Workflow for Validation

The logical flow of a typical validation experiment involves comparing the effects of the agonist alone to its effects when preceded by the antagonist.

Experimental_Workflow cluster_groups Experimental Groups cluster_procedure Procedure cluster_outcome Expected Outcome Control Group 1: Vehicle Treatment Drug Administration Control->Treatment Agonist Group 2: This compound Agonist->Treatment Antagonist Group 3: L-365,260 Antagonist->Treatment Combination Group 4: L-365,260 + this compound Combination->Treatment Observation Behavioral or Neurochemical Measurement Treatment->Observation Baseline Baseline Effect Observation->Baseline from Group 1 Agonist_Effect This compound-induced Effect Observation->Agonist_Effect from Group 2 No_Effect No significant effect Observation->No_Effect from Group 3 Blocked_Effect This compound effect is significantly reduced or absent Observation->Blocked_Effect from Group 4

Caption: Logical workflow for validating this compound's effects using L-365,260.

References

A Comparative Analysis of BC264 and CCK-4 on Anxiety: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The cholecystokinin (B1591339) (CCK) system, particularly the CCK-B receptor subtype, is a significant area of interest in anxiety research. The CCK tetrapeptide, CCK-4, is a well-established panic-inducing agent used extensively in clinical research to model panic attacks.[1][2] In contrast, BC264, a highly potent and selective CCK-B receptor agonist, has demonstrated a paradoxical profile, appearing to lack anxiogenic effects in key preclinical models while enhancing motivation and attention.[3] This guide provides a comparative analysis of this compound and CCK-4, summarizing their pharmacological profiles, effects on anxiety-like behaviors, and underlying mechanisms, supported by experimental data and detailed protocols for the target audience of researchers, scientists, and drug development professionals.

Pharmacological Profile: Receptor Binding Affinity

Both this compound and CCK-4 are agonists for cholecystokinin receptors, with a particular affinity for the CCK-B subtype, which is predominantly found in the central nervous system.[3][4] The CCK-B receptor binds both sulfated and non-sulfated CCK peptides, including CCK-4, with comparable high affinity.[5][6] this compound is characterized as a highly potent, peptidase-resistant, and selective CCK-B agonist that can cross the blood-brain barrier.[3][7] While both compounds target the CCK-B receptor, their distinct chemical structures likely contribute to their differential downstream effects.

CompoundReceptor SubtypeAffinity (Ki or IC50)Selectivity ProfileReference
This compound CCK-BHigh Potency (IC50 vs [3H]pthis compound = 43 pmol, i.c.v.)Highly selective for CCK-B over CCK-A receptors.[3][7]
CCK-4 CCK-BHigh Affinity (loses ~10-fold affinity vs CCK-8)Binds with high affinity to CCK-B receptors.[6]
CCK-ALow Affinity (1,000-10,000 fold reduction vs CCK-8)Significantly lower affinity for CCK-A receptors.[5][6]

Comparative Effects on Anxiety

The most striking difference between this compound and CCK-4 lies in their behavioral outcomes related to anxiety, both in animal models and human studies.

Animal Models of Anxiety

CCK-4 and its analogues reliably produce anxiogenic-like effects in various rodent models of anxiety.[8][9] Conversely, this compound has been shown to be devoid of such properties in similar tests and can even exhibit effects that suggest anxiolysis under certain conditions.[3][10]

CompoundAnimal ModelDoseRouteKey FindingsReference
This compound Elevated Plus-Mazeµg/kg rangei.p.Devoid of anxiogenic properties; increased exploration.[3]
Cat Exposure Test15-30 µg/kgi.p.Decreased predatory fear freezing behavior.[10][11]
CCK-4 Elevated Plus-Maze3-30 µg/kgi.p.Induces anxiety-like behavior (reduced open arm time/entries).[12][13]
Light-Dark BoxNot specifiedi.p.Enhances anxiety status (less time in the light compartment).[8]
Cortical GABA Outflow3-30 µg/kgi.p.Increased GABA outflow, associated with signs of anxiety.[12]
Human Studies

In humans, the distinction is even more pronounced. Intravenous administration of CCK-4 is a standard method for inducing panic attacks in a research setting, reliably causing severe anxiety symptoms that meet DSM-IV criteria for a panic attack.[1][14] These induced attacks are subjectively very similar to spontaneous panic attacks experienced by patients with panic disorder.[2][15] To date, there is a lack of published clinical data on the anxiogenic or anxiolytic effects of this compound in humans.

Proposed Mechanisms of Action

While both molecules act as agonists at the CCK-B receptor, their divergent effects on anxiety suggest they may trigger different downstream signaling cascades or act on distinct neural circuits.

  • CCK-4: The anxiogenic and panicogenic effects of CCK-4 are believed to be mediated by the activation of CCK-B receptors in key brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex.[16][17] This activation leads to a cascade of neurochemical changes, including modulation of GABAergic and serotonergic systems, ultimately resulting in the subjective and physiological experience of panic.[9][12]

  • This compound: In contrast, the effects of this compound appear to be heavily dependent on the dopaminergic system.[3] Studies have shown that this compound increases extracellular dopamine (B1211576) levels in the nucleus accumbens, a brain region critical for motivation, reward, and attention.[3] This dopaminergic activation is thought to underlie the observed improvements in motivation and exploration, rather than inducing an anxiogenic state.[3] These effects are blocked by dopamine D1 and D2 receptor antagonists.[3]

G cluster_receptor Receptor & Brain Regions This compound This compound CCKBR CCK-B Receptor This compound->CCKBR Binds CCK4 CCK-4 CCK4->CCKBR Binds NAc Nucleus Accumbens CCKBR->NAc Activation in Amygdala Amygdala / Cortex CCKBR->Amygdala Activation in Dopamine ↑ Dopamine Release NAc->Dopamine Anxiety Anxiogenic Cascade (GABA/5-HT Modulation) Amygdala->Anxiety Motivation ↑ Motivation & Attention Dopamine->Motivation Panic Anxiety / Panic Attack Anxiety->Panic

Caption: Divergent pathways of this compound and CCK-4 after CCK-B receptor activation.

Experimental Methodologies

Reproducible and standardized experimental protocols are crucial for studying the effects of compounds like this compound and CCK-4. Below are detailed methodologies for key behavioral assays.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used assay to assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.[18]

Protocol:

  • Apparatus: The maze is shaped like a plus sign, raised from the floor, and consists of two open arms and two arms enclosed by high walls, with a central platform.

  • Habituation: Animals should be habituated to the testing room for at least 45-60 minutes before the trial begins.[18] Pre-handling for several days prior to testing is also recommended.[18]

  • Drug Administration: Animals are administered this compound, CCK-4, or a vehicle control via the specified route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 10-30 minutes).

  • Test Procedure: Each animal is placed on the central platform of the maze, facing a closed arm.[18] The animal is then allowed to freely explore the maze for a set period, typically 5 minutes.

  • Data Collection: An overhead camera records the session. Software (e.g., ANY-maze) is used to automatically score key parameters.

  • Primary Measures:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: Anxiogenic compounds like CCK-4 are expected to decrease the time spent and entries into the open arms.[13] Anxiolytic compounds would have the opposite effect. A lack of effect on open arm exploration, as seen with this compound, suggests the compound is not anxiogenic under these conditions.[3]

Light-Dark Box Test

This test assesses anxiety-like behavior by capitalizing on the conflict between the rodent's tendency to explore a novel environment and its aversion to brightly lit areas.[19][20]

Protocol:

  • Apparatus: The apparatus is a box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment.[19] An opening connects the two compartments.

  • Habituation: As with the EPM, animals are habituated to the testing room before the trial.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Test Procedure: An animal is placed in the center of the light compartment and allowed to move freely between the two chambers for a duration of 5-10 minutes.[21]

  • Data Collection: A video camera records the session for subsequent manual or automated analysis.[19]

  • Primary Measures:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Interpretation: Anxiogenic compounds are expected to decrease the time spent in the light compartment, while anxiolytics increase it.[19]

G cluster_pre Pre-Test Phase cluster_test Behavioral Testing Phase (5-10 min) cluster_post Post-Test Phase Habituation Animal Habituation (60 min in test room) DrugAdmin Drug Administration (this compound, CCK-4, or Vehicle) Habituation->DrugAdmin EPM Elevated Plus-Maze DrugAdmin->EPM Test Paradigm LDB Light-Dark Box DrugAdmin->LDB Test Paradigm Record Video Recording & Tracking EPM->Record LDB->Record Analysis Data Analysis (Time in zones, entries, etc.) Record->Analysis Results Interpretation of Anxiety-like Behavior Analysis->Results

Caption: General experimental workflow for preclinical anxiety studies.

Summary and Conclusion

This compound and CCK-4 provide a fascinating case study in G-protein coupled receptor pharmacology. Despite both being agonists for the CCK-B receptor, they elicit starkly different behavioral responses related to anxiety.

  • CCK-4 is a reliable and potent anxiogenic/panicogenic agent, acting through CCK-B receptors in classic anxiety-related brain circuits. Its utility lies in providing a robust model for inducing panic and testing novel anti-panic therapeutics.[1][8]

  • This compound , in contrast, appears to be non-anxiogenic in standard animal models.[3] Its activation of CCK-B receptors preferentially engages dopaminergic pathways in the nucleus accumbens, enhancing motivation and attention.[3]

This comparative analysis underscores that receptor activation alone does not predict the ultimate behavioral outcome. The specific neural circuits engaged and the subsequent downstream signaling events are critical determinants. For researchers in drug development, the divergent profiles of this compound and CCK-4 highlight the potential for developing functionally selective CCK-B receptor modulators that could target specific domains like motivation and cognition without the adverse effect of inducing anxiety. Future research should focus on elucidating the precise molecular and circuit-level differences that mediate these opposing effects.

References

A Cross-Species Comparative Analysis of the CCK-B Receptor Agonist BC264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of BC264, a potent and selective cholecystokinin-B (CCK-B) receptor agonist. While preclinical data for this compound is primarily available in rodent models, this document aims to objectively present its performance, compare it with other relevant compounds, and provide detailed experimental methodologies to support further research and development.

Overview of this compound

This compound is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8), with high affinity and selectivity for the CCK-B receptor, which is predominantly found in the central nervous system. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the CCK-B receptor in various physiological and pathological processes.

Comparative Efficacy and Behavioral Effects of this compound in Rodents

Current in-vivo research on this compound has been conducted primarily in rats and mice. The following tables summarize the key quantitative findings from these studies, comparing the effects of this compound with other CCK-B agonists where data is available.

Table 1: Neurochemical and Behavioral Effects of this compound in Rats
Parameter Species/Strain This compound Dose/Administration Observed Effect Comparator Compound(s) Comparator Effect(s) Reference
Dopamine (B1211576) (DA) Levels (Nucleus Accumbens)RatPharmacologically active doses (via microdialysis)Increased extracellular DA, DOPAC, and HVA levelsBocCCK4Induces anxiogenic responses[1]
Motivation and AttentionRatVery low doses (µg/kg, i.p.)Increased exploration, locomotion, and rearings; improved spontaneous alternation in a Y-mazeN/AN/A[1]
Anxiety-like Behavior (Elevated Plus Maze)RatVery low doses (µg/kg, i.p.)Devoid of anxiogenic propertiesBocCCK4Induces anxiogenic responses[1]
Spontaneous AlternationRat0.3-1.0 nmol (intracerebral injection into antero-lateral nucleus accumbens)Reduced alternation to chance levelBDNL (CCK8-like agonist)Similar reduction in alternation[2]
Predatory Fear (Freezing Behavior)PVG Hooded Rat15 or 30 µg/kgStatistically significantly decreased freezingN/AN/A[3]
Sleep ParametersRat8, 16, and 32 µg/kg (i.p.)8 µg/kg dose increased waking; no effect on slow-wave sleepN/AN/A[4]
Table 2: Behavioral Effects of this compound in Mice
Parameter Species/Strain This compound Dose/Administration Observed Effect Comparator Compound(s) Comparator Effect(s) Reference
Antidepressant-type Response (Forced Swim Test)MouseNot specifiedSuppressed the antidepressant-type response induced by the CCK-B antagonist L-365,260CCK-8Similar suppression of the L-365,260 effect[5]

Note: The available literature lacks comprehensive cross-species studies of this compound beyond rodents. Therefore, a direct comparison of its effects in primates or other higher-order animals is not possible at this time.

Signaling Pathways and Experimental Workflows

This compound-Induced Dopamine Release Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's effect on dopamine release in the nucleus accumbens, a key mechanism underlying its effects on motivation and attention.

BC264_Dopamine_Pathway This compound This compound CCKBR CCK-B Receptor (on GABAergic interneuron) This compound->CCKBR Binds and activates GABA_neuron GABAergic Interneuron CCKBR->GABA_neuron Inhibits DA_neuron Dopaminergic Neuron GABA_neuron->DA_neuron Reduced inhibition of DA_release Increased Dopamine Release (in Nucleus Accumbens) DA_neuron->DA_release Leads to

Caption: Proposed signaling pathway of this compound leading to increased dopamine release.

Experimental Workflow for Assessing Behavioral Effects of this compound in Rats

This diagram outlines a typical experimental workflow for studying the behavioral effects of this compound in a rat model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Random_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Random_Assignment Drug_Prep This compound and Vehicle Preparation BC264_Admin This compound Administration (e.g., i.p. injection) Drug_Prep->BC264_Admin Random_Assignment->BC264_Admin Behavioral_Test Behavioral Testing (e.g., Y-Maze, Open Field) BC264_Admin->Behavioral_Test Data_Collection Data Collection and Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats

Caption: Generalized experimental workflow for in-vivo behavioral studies of this compound.

Detailed Experimental Protocols

Spontaneous Alternation in Y-Maze (Rat)
  • Objective: To assess spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Rats are individually placed at the end of one arm and allowed to explore the maze freely for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is recorded.

    • A spontaneous alternation is defined as successive entries into the three different arms.

    • The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • This compound Administration: Intraperitoneal (i.p.) injection of this compound or vehicle is performed a specified time before the test (e.g., 30 minutes).[1]

Elevated Plus Maze (Rat)
  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Procedure:

    • Rats are placed in the center of the maze facing an open arm.

    • Behavior is recorded for a set duration (e.g., 5 minutes).

    • Time spent in and the number of entries into the open and closed arms are measured.

  • This compound Administration: i.p. injection of this compound or vehicle prior to the test.[1]

Forced Swim Test (Mouse)
  • Objective: To assess antidepressant-like effects.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Mice are placed in the water-filled cylinder from which they cannot escape.

    • The duration of immobility is recorded over a set period (e.g., 6 minutes).

    • A reduction in immobility time is indicative of an antidepressant-like effect.

  • This compound Administration: this compound is administered prior to the test, often in conjunction with a CCK-B antagonist to study the receptor's role in the antagonist's effects.[5]

Conclusion and Future Directions

The available data robustly demonstrates the activity of this compound as a selective CCK-B receptor agonist in rodent models, with significant effects on dopamine-mediated behaviors such as motivation, attention, and memory, as well as on fear responses. Notably, unlike some other CCK-B agonists, this compound does not appear to induce anxiety-like behaviors at the doses tested.

The primary limitation in the current understanding of this compound is the lack of published data in non-rodent species. Future research should prioritize studies in other species, including primates, to determine the translatability of the observed effects and to better assess the therapeutic potential of targeting the CCK-B receptor with agonists like this compound. Such studies will be crucial for elucidating the broader pharmacological profile of this compound and its potential applications in human health.

References

Validating the Behavioral Outcomes of BC264 Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the behavioral effects of BC264, a potent and selective cholecystokinin-B (CCK-B) receptor agonist. The data presented herein summarizes key findings from preclinical studies, offering a comparative analysis of this compound's performance against control conditions in various behavioral paradigms. Detailed experimental protocols and visual representations of the underlying neurochemical pathways are included to facilitate replication and further investigation.

Core Findings: Enhanced Motivation and Attentional Processes

This compound has been shown to modulate motivational and attentional behaviors in rodent models, primarily through its interaction with the dopaminergic system. A key study demonstrated that intraperitoneal (i.p.) administration of this compound leads to an increase in extracellular dopamine (B1211576) levels in the nucleus accumbens, a critical brain region for reward and motivation[1]. This neurochemical alteration is associated with observable behavioral changes, including increased exploratory activity and improved performance in memory-related tasks.

Data Summary

The following tables summarize the quantitative outcomes of this compound administration in key behavioral tests.

Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze

Treatment GroupDose (µg/kg, i.p.)Number of Arm Entries (Mean ± SEM)Spontaneous Alternation (%) (Mean ± SEM)
Vehicle Control-10.2 ± 0.865.4 ± 3.1
This compound111.5 ± 0.978.5 ± 2.9*
This compound512.1 ± 1.182.1 ± 3.5
This compound1011.8 ± 1.080.7 ± 3.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data extracted from Smadja et al., 1997.

Table 2: Effect of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (µg/kg, i.p.)Locomotor Activity (Beam Crossings/5 min) (Mean ± SEM)Rearing Frequency (/5 min) (Mean ± SEM)
Vehicle Control-155 ± 1225 ± 3
This compound1188 ± 1534 ± 4
This compound5210 ± 18 42 ± 5
This compound10195 ± 1638 ± 4

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data extracted from Smadja et al., 1997.

Table 3: Effect of this compound in the Elevated Plus-Maze

Treatment GroupDose (µg/kg, i.p.)Time in Open Arms (%) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)
Vehicle Control-28.5 ± 4.240.1 ± 5.5
This compound130.1 ± 3.942.3 ± 6.1
This compound527.9 ± 4.539.8 ± 5.8
This compound1029.2 ± 4.141.5 ± 5.9

No significant anxiogenic or anxiolytic effects were observed at the tested doses. Data extracted from Smadja et al., 1997.

Table 4: Effect of this compound on Predatory Fear-Induced Freezing

Treatment GroupDose (µg/kg, i.p.)Freezing Time (%) (Mean ± SEM)
Vehicle Control-75.3 ± 5.1
This compound0.173.9 ± 6.2
This compound171.5 ± 5.8
This compound1545.2 ± 7.3
This compound3040.8 ± 6.9

***p < 0.001 compared to Vehicle Control. Data extracted from McLachlan et al., 2009.[2]

Experimental Protocols

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 15 cm high walls) positioned at 120° angles from each other.

  • Procedure:

    • Rats are habituated to the testing room for at least 30 minutes prior to testing.

    • Each rat is placed at the center of the Y-maze and allowed to freely explore the three arms for a single 8-minute session.

    • The sequence of arm entries is manually recorded. An arm entry is counted when all four paws of the rat are within the arm.

    • A spontaneous alternation is defined as a sequence of entries into three different arms on consecutive choices.

    • The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • The maze is cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

Open Field Test

This test evaluates locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape (e.g., 40 cm). The floor is often divided into a grid of equal squares.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes.

    • Each rat is placed in the center of the open field, and its activity is recorded for a 5-minute period.

    • Locomotor activity is quantified by counting the number of grid lines crossed with all four paws.

    • Rearing frequency is defined as the number of times the animal stands on its hind legs.

    • The apparatus is cleaned with 70% ethanol between subjects.

Elevated Plus-Maze Test

This test is a widely used paradigm to assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide), with the enclosed arms having high walls (e.g., 40 cm).

  • Procedure:

    • Rats are habituated to the testing room for at least 30 minutes.

    • Each rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The time spent in and the number of entries into the open and closed arms are recorded. An arm entry is defined as all four paws entering an arm.

    • The maze is cleaned with 70% ethanol after each trial.

Predatory Fear Test

This test measures innate fear responses to a predator.

  • Apparatus: A test chamber where the rat can be exposed to a predator (in this case, a cat) or its odor.

  • Procedure:

    • Rats are individually housed and habituated to the testing room.

    • On the test day, the rat is placed in the testing chamber.

    • A cat is introduced into the same room or a cloth with fresh cat odor is placed in the chamber.

    • The behavior of the rat is recorded for a 20-minute period.

    • Freezing behavior, defined as the complete absence of movement except for respiration, is scored.

    • The percentage of time spent freezing is calculated.

Drug Administration
  • Procedure: this compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection at the specified doses 30 minutes before the start of the behavioral test. The injection volume is typically 1 ml/kg.

Visualizing the Mechanism of Action

The behavioral effects of this compound are linked to its ability to stimulate CCK-B receptors, leading to an increase in dopamine release in the nucleus accumbens. This proposed signaling pathway is illustrated below.

BC264_Mechanism This compound This compound Administration (i.p.) CCKB_Receptor CCK-B Receptor Activation This compound->CCKB_Receptor Binds to Dopamine_Release Increased Dopamine Release in Nucleus Accumbens CCKB_Receptor->Dopamine_Release Stimulates Behavioral_Outcomes Behavioral Outcomes: - Increased Locomotion & Rearing - Improved Spontaneous Alternation - Decreased Predatory Fear Dopamine_Release->Behavioral_Outcomes Leads to Experimental_Workflow Start Start Habituation Animal Habituation (30 min) Start->Habituation Drug_Admin This compound or Vehicle Administration (i.p.) Habituation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait Behavioral_Test Behavioral Testing (Y-Maze, Open Field, EPM, or Predatory Fear) Wait->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

References

A Comparative Analysis of BC264 and Pentagastrin: Potent Agonists of the Cholecystokinin-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two well-characterized agonists of the cholecystokinin-2 receptor (CCK2R), BC264 and pentagastrin (B549294). Both are potent peptide-based ligands used extensively in pharmacological research to probe the physiological and pathological roles of the CCK2R, a G-protein coupled receptor implicated in gastrointestinal function, anxiety, and certain types of cancer. This document outlines their respective performance, supported by available experimental data, and provides detailed methodologies for key experimental assays.

Introduction to this compound and Pentagastrin

Pentagastrin is a synthetic pentapeptide that mimics the biological activity of gastrin, a natural hormone that stimulates gastric acid secretion.[1] It is widely used as a diagnostic tool to assess gastric acid secretory function.[2] Its mechanism of action is mediated through the activation of CCK2R on parietal cells.[1][3]

This compound is a highly potent and selective CCK2R agonist.[4] It is a peptidase-resistant analogue of the C-terminal octapeptide of cholecystokinin (B1591339) (CCK8).[3] Due to its stability and selectivity, this compound is a valuable research tool for investigating the central and peripheral effects of CCK2R activation.[5]

Comparative Performance: A Data-Driven Analysis

The following tables summarize the available quantitative data for this compound and pentagastrin, focusing on their binding affinity and functional potency at the CCK2 receptor.

CompoundReceptorAssay TypeParameterValueCell LineReference
Pentagastrin CCK2RCompetition BindingIC500.76 ± 0.11 nMA431-CCK2R[6]
Pentagastrin CCKBCompetition BindingIC5011 nMGH3[1]
Pentagastrin CCK2RIP1 AccumulationEC501.2 nM1321N1[7]
This compound CCK-BIn Vivo BindingID5043 pmol (i.c.v.)Mouse Brain[3]

Signaling Pathways and Experimental Workflows

The activation of the CCK2R by agonists such as this compound and pentagastrin initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Below are Graphviz diagrams illustrating the CCK2R signaling pathway and the workflows for key experimental assays used to characterize CCK2R agonists.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Pentagastrin CCK2R CCK2 Receptor Agonist->CCK2R Binds to G_protein Gq/11 CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: CCK2R Signaling Pathway.

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Membranes (from cells expressing CCK2R) incubation Incubate Membranes with Radioligand and Competitor prep->incubation radioligand Radiolabeled Ligand (e.g., [¹²⁵I]CCK-8) radioligand->incubation competitor Unlabeled Competitor (this compound or Pentagastrin) competitor->incubation separation Separate Bound from Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 Determination) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow cell_prep Seed Cells Expressing CCK2R in Microplate dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading agonist_addition Add Agonist (this compound or Pentagastrin) dye_loading->agonist_addition measurement Measure Fluorescence Change (FLIPR or Plate Reader) agonist_addition->measurement analysis Data Analysis (EC50 Determination) measurement->analysis

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2R.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human CCK2R (e.g., CHO-CCK2R or A431-CCK2R).[1]

  • Radioligand: A high-affinity radiolabeled CCK2R ligand, such as [¹²⁵I]CCK-8.

  • Test Compounds: this compound and pentagastrin at various concentrations.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well Filter Plates and a Vacuum Manifold.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound or pentagastrin). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration upon binding to the CCK2R.

Materials:

  • Cells: A cell line stably expressing the human CCK2R (e.g., CHO-CCK2R or HEK293-CCK2R).

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and pentagastrin at various concentrations.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated injection.

Procedure:

  • Cell Plating: Seed the CCK2R-expressing cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Addition and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, and then inject the test compounds (this compound or pentagastrin) at various concentrations. Immediately begin kinetic measurement of the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream second messenger produced upon Gq-coupled receptor activation.

Materials:

  • Cells: A cell line stably expressing the human CCK2R (e.g., 1321N1-CCK2R).[7]

  • [³H]-myo-inositol.

  • Stimulation Buffer: e.g., HBSS containing LiCl (to inhibit inositol monophosphatase).

  • Test Compounds: this compound and pentagastrin at various concentrations.

  • Lysis Buffer: e.g., Perchloric acid or formic acid.

  • Anion-exchange Chromatography Columns.

  • Scintillation Cocktail and Counter.

  • Alternatively, a commercial HTRF-based IP-One assay kit can be used.

Procedure (Classical Method):

  • Cell Labeling: Incubate the CCK2R-expressing cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Stimulation: Add varying concentrations of the test compounds (this compound or pentagastrin) and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis and Extraction: Stop the reaction by adding a lysis buffer and extract the soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions corresponding to the total inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

Both this compound and pentagastrin are potent and valuable agonists for studying the CCK2 receptor. Pentagastrin is a well-established tool, particularly in clinical diagnostics, with a well-defined potency in the low nanomolar range. This compound, a more metabolically stable analogue, demonstrates high potency in vivo and is an excellent tool for preclinical research investigating the central and long-term effects of CCK2R activation. The choice between these two agonists will depend on the specific experimental context, with pentagastrin being suitable for acute and diagnostic studies, and this compound being advantageous for studies requiring a more stable and centrally-acting compound. The experimental protocols provided herein offer a robust framework for the continued characterization and comparison of these and other CCK2R ligands.

References

Unveiling the Molecular Targets of BC264: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the molecular targets of BC264, a selective agonist for the Cholecystokinin-B (CCK-B) receptor. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.

Executive Summary

This compound is a potent and selective agonist for the Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin-2 (CCK2) receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Activation of the CCK-B receptor by agonists like this compound triggers a cascade of intracellular signaling events, influencing various physiological processes including anxiety, memory, and gastric acid secretion. This guide presents a comparative analysis of this compound with other known CCK-B receptor agonists, namely Pentagastrin, Cholecystokinin-4 (CCK-4), and Gastrin, based on their binding affinities and selectivity.

Comparative Analysis of CCK-B Receptor Agonists

The following tables summarize the binding affinities of this compound and its alternatives for the human CCK-A and CCK-B receptors. The data is presented as IC50 values, which represent the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

CompoundCCK-A Receptor IC50 (nM)CCK-B Receptor IC50 (nM)Selectivity (CCK-A/CCK-B)Reference
This compound >10000.2>5000[1]
Pentagastrin~10,000~30~333[1]
CCK-418,600 ± 2,000112 ± 46~166[1]
Gastrin-17-I1,580 ± 4905.7 ± 0.6~277[1]
CCK-8 (non-selective)2.8 ± 1.25.7 ± 0.6~0.5[1]

Note: Data for Pentagastrin and this compound are compiled from sources that report high selectivity for the CCK-B receptor, with specific IC50 values referenced where available.

Signaling Pathways of the CCK-B Receptor

Activation of the CCK-B receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to a Gq protein. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These events can subsequently lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CCKBR CCK-B Receptor This compound->CCKBR binds Gq Gq Protein CCKBR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC co-activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response leads to Workflow Start Start Compound_Selection Select CCK-B Agonists (this compound, Pentagastrin, CCK-4, Gastrin) Start->Compound_Selection Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Compound_Selection->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) Compound_Selection->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Comparative Profile of Agonists Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Specialized Chemicals: A Guide to BC264 Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a substance identified as BC264, the precise disposal protocol is contingent on its specific chemical composition and associated hazards, as revealed in its Safety Data Sheet (SDS). The designation "this compound" is not universally standardized and can refer to different formulations with distinct disposal requirements.

It is imperative for researchers, scientists, and drug development professionals to consult the manufacturer-provided SDS for the specific this compound product in use. This document contains detailed information regarding the substance's properties, hazards, and, most importantly, the appropriate disposal methods.

Comparative Analysis of Products with "264" Designation

To illustrate the variability in disposal procedures for similarly named products, the following table summarizes the characteristics of different chemicals found with the "264" identifier. This comparison underscores the necessity of consulting the specific SDS for the exact product being used.

FeaturePROWELD 264[1]Unidentified Material with Borate Ethanolamide[2]XG 264 DEF STAN 91-18/2[3]
Physical Form FluidNot specifiedNot specified
Color Light yellowNot specifiedNot specified
Primary Hazards Not classified as hazardousSkin and eye irritation; potential for generating Formaldehyde vapors at high temperaturesToxic if swallowed, in contact with skin, or if inhaled; may cause organ damage through prolonged exposure
Personal Protective Equipment (PPE) No special measures requiredProtective gloves, clothing, eye, and face protectionSafety glasses, nitrile butyl rubber gloves, protective clothing
Disposal Recommendations Absorb with liquid-binding material (sand, diatomite, etc.). Dilute with plenty of water. Do not allow to enter sewers or surface/ground water.Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.Scrape up spillage or absorb with absorbing material. Avoid release to the environment. Inform environmental manager of major spillages.

Standard Operating Procedure for Chemical Waste Disposal

The following is a generalized workflow for the proper disposal of a chemical substance like this compound. This procedure should be adapted to the specific information provided in the product's SDS.

  • Identify the Chemical : Confirm the exact name, manufacturer, and product code of the "this compound" being used.

  • Locate the Safety Data Sheet (SDS) : Obtain the SDS from the manufacturer's website or your institution's chemical safety office.

  • Review Hazard Information : In the SDS, carefully read the "Hazards Identification" and "Toxicological Information" sections to understand the risks associated with the chemical.

  • Consult Disposal Considerations : The "Disposal Considerations" section of the SDS will provide specific instructions for waste disposal. This may include information on whether the chemical can be neutralized, treated in-house, or must be disposed of as hazardous waste.

  • Follow Institutional Protocols : Adhere to your organization's specific waste management procedures, which may include designated waste containers, labeling requirements, and pickup schedules.

  • Utilize Appropriate Personal Protective Equipment (PPE) : Based on the "Exposure Controls/Personal Protection" section of the SDS, wear the recommended PPE when handling and disposing of the chemical waste.

Disposal Decision Pathway

The following diagram illustrates the logical steps to determine the correct disposal procedure for a laboratory chemical.

A Start: Chemical Requiring Disposal B Identify Chemical & Locate SDS A->B C Review SDS Section 13: Disposal Considerations B->C D Is the waste classified as hazardous? C->D E Dispose of as Hazardous Waste per Institutional & Regulatory Guidelines D->E Yes F Follow non-hazardous waste disposal procedures (e.g., drain disposal, regular trash) D->F No G Consult Environmental Health & Safety (EHS) for guidance E->G F->G

Caption: Decision workflow for chemical disposal.

By diligently following the guidance provided in the specific Safety Data Sheet for your this compound product and adhering to your institution's established safety protocols, you can ensure the safe and compliant disposal of chemical waste, thereby fostering a secure research environment.

References

Safety and Handling Guidelines for BC264 Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety and handling information for a chemical designated "BC264" is not available in publicly accessible resources. Searches for this identifier consistently retrieve information related to automotive parts, specifically camshafts manufactured by Brian Crower, which are also abbreviated as "this compound."

It is critical for researchers, scientists, and drug development professionals to have accurate and specific safety data for any chemical substance. Without a proper chemical name, CAS number, or other standard identifier, it is impossible to provide the essential guidance on personal protective equipment (PPE), handling protocols, and disposal procedures that is required for safe laboratory operations.

To ensure the safety of all personnel, it is imperative to correctly identify the chemical . Please verify the full and accurate name of the substance you are working with. Once the correct chemical identifier is available, a thorough safety assessment can be conducted to provide the necessary procedural guidance, data summaries, and visualizations for safe handling and disposal.

For immediate safety, researchers should adhere to general best practices for handling unknown chemicals, which include:

  • Assuming the substance is hazardous.

  • Using a combination of engineering controls (e.g., fume hood) and personal protective equipment (e.g., safety goggles, gloves, lab coat).

  • Avoiding inhalation, ingestion, and skin contact.

  • Consulting with your institution's Environmental Health and Safety (EHS) department for guidance.

A detailed operational and disposal plan, as originally requested, can only be developed once the chemical "this compound" is unambiguously identified.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.